molecular formula C11H12ClNO B2477005 AP-18 CAS No. 2058-46-0; 55224-94-7

AP-18

Numéro de catalogue: B2477005
Numéro CAS: 2058-46-0; 55224-94-7
Poids moléculaire: 209.67
Clé InChI: MHTJEUOFLVQMCL-NJHPPEEMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AP-18 is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(NE)-N-[(E)-4-(4-chlorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTJEUOFLVQMCL-NJHPPEEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)Cl)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)Cl)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55224-94-7
Record name Ap-18
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Foundational & Exploratory

The TRPA1 Antagonist AP-18: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-18, chemically identified as 4-(4-Chlorophenyl)-3-methyl-3-buten-2-one oxime, is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and serves as a crucial sensor for a wide array of noxious and inflammatory stimuli. Its activation is implicated in various pathological conditions, including pain, neurogenic inflammation, and respiratory disorders. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPA1 and as a lead compound for the development of novel therapeutics targeting this channel. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a reversible, non-covalent blocker of the TRPA1 ion channel. Its primary mechanism involves the direct inhibition of channel opening, thereby preventing the influx of cations, predominantly Ca2+ and Na+, into the neuron. This action effectively dampens the depolarization of sensory neurons and the subsequent transmission of pain and inflammatory signals.

The TRPA1 channel is activated by a diverse range of stimuli, including environmental irritants, inflammatory mediators, and oxidative stress. Many of these activators are electrophilic compounds that covalently modify cysteine residues within the N-terminal ankyrin repeat domain of the TRPA1 protein, leading to a conformational change that opens the channel pore. While the precise binding site of this compound on the TRPA1 channel has not been definitively elucidated, it is understood to act as a non-competitive antagonist, meaning it does not compete directly with agonists for their binding site. Instead, it is thought to bind to a distinct allosteric site on the channel, stabilizing it in a closed conformation and preventing its opening regardless of agonist binding.

The selectivity of this compound for TRPA1 over other members of the TRP channel family, such as TRPV1, TRPV2, TRPV3, TRPV4, and TRPM8, makes it a highly specific tool for studying TRPA1-mediated processes.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified across various experimental systems. The following table summarizes the key pharmacological parameters of this compound.

ParameterSpeciesAssay SystemAgonistValueReference
IC50 HumanHEK293 cellsCinnamaldehyde3.1 µM[1][2]
IC50 MouseCHO cellsCinnamaldehyde4.5 µM[1][2]
IC50 Rat-Cinnamaldehyde4.5 µM
IC50 HumanHEK293 cellsAITC-induced Yo-Pro uptake10.3 µM

Signaling Pathway of TRPA1 and Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by TRPA1 activation and the point of intervention by this compound.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Noxious Stimuli Noxious Stimuli TRPA1 TRPA1 Channel Noxious Stimuli->TRPA1 Activate Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->TRPA1 Sensitize/ Activate Ca_ion Ca²⁺ TRPA1->Ca_ion Influx Na_ion Na⁺ TRPA1->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP_Generation Action Potential Generation Depolarization->AP_Generation Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP, SP) AP_Generation->Neurotransmitter_Release Pain_Sensation Pain Sensation Neurotransmitter_Release->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation Neurotransmitter_Release->Neurogenic_Inflammation AP18 This compound AP18->TRPA1 Blocks

TRPA1 signaling and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Transfection for TRPA1 Expression

Objective: To prepare a cellular model for studying TRPA1 channel activity. Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous channel expression and high transfection efficiency.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding human TRPA1

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Poly-D-lysine coated culture plates or coverslips

Protocol:

  • Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

  • One day prior to transfection, seed the cells onto poly-D-lysine coated 24-well plates or glass coverslips at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. Typically, for a single well of a 24-well plate, use 0.5-1.0 µg of TRPA1 plasmid DNA.

  • Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.

  • After incubation, replace the transfection medium with fresh, pre-warmed complete growth medium.

  • Allow the cells to express the TRPA1 channels for 24-48 hours before proceeding with functional assays.

Calcium Imaging Assay

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPA1 activation and its inhibition by this compound.

Materials:

  • TRPA1-expressing HEK293 cells on black-walled, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • TRPA1 agonist (e.g., cinnamaldehyde, AITC)

  • This compound

  • Fluorescence microplate reader or a fluorescence microscope equipped with a camera and appropriate filters.

Protocol:

  • Dye Loading:

    • Prepare a 2 µM Fluo-4 AM loading solution in HBSS containing 0.02% Pluronic F-127.

    • Wash the TRPA1-expressing cells twice with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells three times with HBSS to remove excess dye.

  • Compound Application and Data Acquisition:

    • Add 100 µL of HBSS to each well.

    • To assess the inhibitory effect of this compound, pre-incubate the cells with various concentrations of this compound for 10-15 minutes.

    • Place the plate in the fluorescence reader and record a baseline fluorescence measurement (Excitation: ~494 nm, Emission: ~516 nm).

    • Add the TRPA1 agonist (e.g., cinnamaldehyde at a final concentration of 10-100 µM) to the wells.

    • Immediately begin recording the fluorescence intensity over time for 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition (F) to the baseline fluorescence (F0), i.e., F/F0 or as (F - F0) / F0.

    • Plot the peak fluorescence change against the concentration of the agonist to generate a dose-response curve.

    • To determine the IC50 of this compound, plot the percentage of inhibition of the agonist-induced response against the concentration of this compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the ion currents flowing through TRPA1 channels and the effect of this compound on these currents.

Materials:

  • TRPA1-expressing cells (e.g., HEK293 cells or Xenopus oocytes)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Glass micropipettes

  • Extracellular (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular (pipette) solution: e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA (pH adjusted to 7.2 with KOH).

  • TRPA1 agonist (e.g., cinnamaldehyde)

  • This compound

Protocol:

  • Cell Preparation: Place a coverslip with TRPA1-expressing cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.

  • Current Recording:

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit TRPA1 currents.

    • Perfuse the cell with a solution containing a TRPA1 agonist to activate the channels and record the resulting inward current.

    • To test the effect of this compound, co-apply this compound with the agonist or pre-apply this compound before the agonist and record the current.

  • Data Analysis:

    • Measure the amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition and plot it against the concentration of this compound to determine the IC50.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a calcium imaging assay and the logical relationship of this compound's action.

Calcium_Imaging_Workflow start Start cell_culture Culture & Seed TRPA1-HEK293 Cells start->cell_culture dye_loading Load Cells with Fluo-4 AM cell_culture->dye_loading wash1 Wash Cells dye_loading->wash1 pre_incubation Pre-incubate with This compound (or vehicle) wash1->pre_incubation baseline_reading Record Baseline Fluorescence pre_incubation->baseline_reading agonist_addition Add TRPA1 Agonist baseline_reading->agonist_addition record_response Record Fluorescence Response agonist_addition->record_response data_analysis Analyze Data (Calculate F/F0, IC50) record_response->data_analysis end End data_analysis->end

Calcium imaging experimental workflow.

Logical_Relationship cluster_stimulus Stimulus cluster_molecule Molecule cluster_response Cellular Response Agonist Agonist TRPA1 TRPA1 Channel Agonist->TRPA1 Binds to agonist site AP18 This compound AP18->TRPA1 Binds to allosteric site No_Response No Channel Opening / Ca²⁺ Influx Channel_Opening Channel Opening TRPA1->Channel_Opening Leads to TRPA1->No_Response Stabilized in closed state Calcium_Influx Ca²⁺ Influx Channel_Opening->Calcium_Influx

Logical relationship of this compound's action.

Conclusion

This compound is a well-characterized, selective, and reversible antagonist of the TRPA1 ion channel. Its mechanism of action, involving the allosteric inhibition of channel function, has been established through a variety of in vitro and in vivo studies. The quantitative data on its potency and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of TRPA1 in health and disease. The use of this compound as a pharmacological tool will continue to contribute to our understanding of sensory neurobiology and aid in the development of novel analgesic and anti-inflammatory therapies.

References

AP-18: A Selective TRPA1 Antagonist for Pain and Neurogenic Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that plays a crucial role in the detection of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress.[1][2] Expressed predominantly in sensory neurons, TRPA1 acts as a key sensor for pain, itch, and inflammation.[1] Its activation leads to the influx of cations, primarily Ca2+, which triggers the release of neuropeptides like calcitonin gene-related peptide (CGRP) and substance P, contributing to neurogenic inflammation.[2] Given its central role in nociception, TRPA1 has emerged as a significant target for the development of novel analgesic and anti-inflammatory therapeutics. AP-18 is a potent and selective antagonist of the TRPA1 channel, making it a valuable tool for investigating the physiological and pathological roles of TRPA1. This technical guide provides an in-depth overview of this compound, including its quantitative data, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data for this compound

This compound exhibits potent and selective inhibitory activity against TRPA1 channels. The following table summarizes the key quantitative data for this compound's efficacy and selectivity.

ParameterSpecies/ChannelValueExperimental ConditionReference
IC50 Human TRPA13.1 µMInhibition of cinnamaldehyde-induced intracellular calcium influx in CHO cells.[3][3]
IC50 Mouse TRPA14.5 µMInhibition of cinnamaldehyde-induced intracellular calcium influx in CHO cells.[3][3]
IC50 TRPA1 Pore Dilation10.3 µMInhibition of AITC-induced Yo-Pro uptake.[3][3]
Selectivity TRPV1, TRPV2, TRPV3, TRPV4, TRPM8No significant blockTested at concentrations up to 50 µM.[3][3]

Experimental Protocols

In Vitro Assessment of this compound Activity

1. Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay for TRPA1 Antagonism

This protocol describes the use of a FLIPR assay to measure the ability of this compound to inhibit agonist-induced calcium influx in cells expressing TRPA1.

  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human or mouse TRPA1 in appropriate culture medium.

    • Seed the cells at a density of 7,500 cells per well in black-walled, clear-bottomed 384-well plates.[4]

    • Incubate the plates for 24 hours prior to the assay.[4]

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Add 80 µL of Hanks' Balanced Salt Solution (HBSS)/HEPES buffer containing a calcium-sensitive dye (e.g., Fluo-4 NW, Calcium 5 dye) and probenecid (1.25 mM) to each well.[4][5]

    • Incubate the plate for 1 hour at room temperature or in a CO2 incubator at 37°C to allow for dye loading.[4][5]

  • Antagonist and Agonist Addition:

    • Prepare a stock solution of this compound in DMSO and dilute it to the desired concentrations in HBSS/HEPES buffer.

    • For antagonist studies, add 15 µL of the this compound solution to the cells and incubate for 15 minutes.[4]

    • Prepare a TRPA1 agonist solution (e.g., 50 µM cinnamaldehyde or an EC80 concentration of another agonist) in HBSS/HEPES buffer.[3]

    • Add 15 µL of the agonist solution to the wells.[4]

  • Data Acquisition and Analysis:

    • Immediately after agonist addition, measure the change in fluorescence using a FLIPR instrument with an excitation wavelength of 470-495 nm and an emission wavelength of 515-575 nm.[5]

    • Record the fluorescence signal over a period of 60 to 90 seconds.[4][6]

    • Calculate the antagonist activity by normalizing the fluorescence signal in the presence of this compound to the maximal response observed in the absence of the antagonist.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

2. Whole-Cell Patch-Clamp Electrophysiology for TRPA1 Antagonism

This protocol provides a method to directly measure the effect of this compound on TRPA1 channel currents.

  • Cell Preparation:

    • Use HEK293 cells transiently or stably expressing the TRPA1 channel.

    • Plate cells on glass coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): 132 NaCl, 5.4 KCl, 1.8 CaCl2, 0.8 MgCl2, 10 HEPES, and 5 glucose, pH 7.4.[7]

    • Internal (Pipette) Solution (in mM): 90 CsCl, 32 CsF, 10 HEPES, 10 EGTA, 10 Cs4BAPTA, 1 MgCl2, 5 MgATP, and 0.1 NaGTP, pH 7.3 with CsOH.[7]

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage-ramp protocol (e.g., from -80 mV to +80 mV) to elicit TRPA1 currents.[7]

    • Apply a TRPA1 agonist (e.g., 300 µM cinnamaldehyde) to the external solution to activate the channels.[7]

    • Once a stable baseline current is established, perfuse the cells with the external solution containing this compound at various concentrations.

    • Record the inhibition of the agonist-induced current by this compound.

  • Data Analysis:

    • Measure the steady-state current amplitude at a specific holding potential (e.g., -40 mV).[7]

    • Normalize the current in the presence of this compound to the control current (agonist alone).

    • Plot the concentration-response curve and calculate the IC50 value.

In Vivo Assessment of this compound Activity

1. Cinnamaldehyde-Induced Nociceptive Behavior

This model assesses the ability of this compound to block acute pain behavior induced by a TRPA1 agonist.

  • Animals:

    • Use male Swiss mice.

    • Acclimatize the animals to the testing environment before the experiment.

  • Drug Administration:

    • Administer this compound (e.g., via intraperitoneal injection) at the desired doses.

    • The vehicle control group should receive the same volume of the vehicle used to dissolve this compound.

  • Nociceptive Induction and Observation:

    • Thirty minutes after this compound or vehicle administration, inject 20 µL of a 2.5% cinnamaldehyde solution into the plantar surface of the right hind paw of the mice.

    • Immediately after the injection, place the mice in an observation chamber.

    • Record the total time the animal spends licking or flinching the injected paw for a defined period (e.g., the first 5 minutes for the acute phase).

  • Data Analysis:

    • Compare the duration of nociceptive behaviors between the this compound-treated groups and the vehicle control group.

    • Statistical analysis can be performed using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

2. CFA-Induced Mechanical Hyperalgesia

This model evaluates the efficacy of this compound in a model of inflammatory pain.

  • Induction of Inflammation:

    • Inject Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw of the rats.[8]

    • Allow 21-24 hours for the inflammation and mechanical hyperalgesia to develop.[8]

  • Assessment of Mechanical Threshold:

    • Measure the baseline mechanical withdrawal threshold using von Frey filaments or a Randall-Selitto apparatus before CFA injection.[8]

    • After the development of inflammation, re-measure the mechanical withdrawal threshold to confirm hyperalgesia.

  • Drug Administration and Testing:

    • Administer this compound or vehicle orally or via another appropriate route.[8]

    • At a specified time after drug administration (e.g., 1 hour), re-assess the mechanical withdrawal threshold.[8]

  • Data Analysis:

    • Compare the post-drug withdrawal thresholds between the this compound-treated and vehicle-treated groups.

    • An increase in the withdrawal threshold in the this compound group indicates an anti-hyperalgesic effect.

    • Use appropriate statistical tests for comparison.

Visualizations

TRPA1 Signaling Pathway

TRPA1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular & Physiological Response Agonists Chemical Irritants (e.g., Cinnamaldehyde, AITC) TRPA1 TRPA1 Channel Agonists->TRPA1 Cold Noxious Cold Cold->TRPA1 Mechanical Mechanical Stress Mechanical->TRPA1 ROS Reactive Oxygen Species ROS->TRPA1 Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Depolarization Membrane Depolarization TRPA1->Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_influx->Neuropeptide_Release Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation AP18 This compound AP18->TRPA1

Caption: TRPA1 signaling cascade initiated by various stimuli and inhibited by this compound.

Experimental Workflow for TRPA1 Antagonist Screening

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Start Start: Compound Library FLIPR Primary Screen: FLIPR Calcium Assay Start->FLIPR Hit_ID Hit Identification FLIPR->Hit_ID Patch_Clamp Secondary Screen: Patch-Clamp Electrophysiology Hit_ID->Patch_Clamp Active Compounds End End: Preclinical Candidate Hit_ID->End Inactive Compounds Lead_Selection Lead Candidate Selection Patch_Clamp->Lead_Selection Acute_Pain Acute Pain Model: Cinnamaldehyde-induced Nociception Lead_Selection->Acute_Pain This compound Inflammatory_Pain Inflammatory Pain Model: CFA-induced Mechanical Hyperalgesia Acute_Pain->Inflammatory_Pain Efficacy_Confirmed In Vivo Efficacy Confirmed Inflammatory_Pain->Efficacy_Confirmed Efficacy_Confirmed->End

Caption: A typical workflow for the screening and validation of TRPA1 antagonists like this compound.

Logical Relationship of this compound's Selectivity

Selectivity_Logic cluster_trp TRP Channels AP18 This compound TRPA1 TRPA1 AP18->TRPA1 Inhibits (IC50 = 3.1-4.5 µM) TRPV1 TRPV1 AP18->TRPV1 No significant block (at ≤50 µM) TRPV2 TRPV2 AP18->TRPV2 No significant block (at ≤50 µM) TRPV3 TRPV3 AP18->TRPV3 No significant block (at ≤50 µM) TRPV4 TRPV4 AP18->TRPV4 No significant block (at ≤50 µM) TRPM8 TRPM8 AP18->TRPM8 No significant block (at ≤50 µM)

Caption: this compound demonstrates high selectivity for the TRPA1 channel over other TRP family members.

Conclusion

This compound is a well-characterized, selective antagonist of the TRPA1 channel. Its ability to potently block TRPA1 activation both in vitro and in vivo makes it an invaluable pharmacological tool for researchers in the fields of pain, inflammation, and sensory neuroscience. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in studies aimed at elucidating the role of TRPA1 in various physiological and disease states and in the development of novel therapeutics targeting this important ion channel. It is important to note that some studies suggest potential non-specific effects of this compound at higher concentrations, particularly on smooth muscle preparations, and therefore careful dose-response studies are recommended.[9]

References

The AP-18 Designation: A Technical Guide to Two Distinct Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a TRPA1 Inhibitor and a Natural Anti-Cancer Agent for Researchers, Scientists, and Drug Development Professionals.

The designation "AP-18" has been assigned to two distinct chemical entities with disparate biological activities, leading to potential ambiguity in scientific literature. This technical guide provides a comprehensive overview of both compounds: a synthetic transient receptor potential ankyrin 1 (TRPA1) channel inhibitor and a naturally occurring triterpenoid with anti-cancer properties. This document aims to clarify their individual discovery, synthesis or isolation, biological mechanisms, and key experimental data to support ongoing research and development efforts.

Part 1: this compound, the TRPA1 Channel Inhibitor

Discovery and Overview

This compound, chemically identified as 4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime, is a potent and selective antagonist of the TRPA1 ion channel[1]. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain, temperature, and inflammatory responses[2]. The discovery of this compound provided a valuable pharmacological tool to investigate the physiological and pathological roles of TRPA1, particularly in pain and neurogenic inflammation[3]. It has been shown to effectively block TRPA1 activation by various agonists and reverse mechanical hyperalgesia in preclinical models[1][4].

Synthesis

General Experimental Protocol for the Synthesis of 4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime (this compound):

  • Preparation of the Ketone Precursor: The synthesis would commence with the preparation of 4-(4-chlorophenyl)-3-methylbut-3-en-2-one. This could be achieved through various established organic chemistry reactions, such as an aldol condensation between 4-chlorobenzaldehyde and 2-butanone, followed by dehydration.

  • Oximation Reaction:

    • The ketone precursor (1 equivalent) is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

    • Hydroxylamine hydrochloride (a slight excess, e.g., 1.2 equivalents) and a base (e.g., sodium acetate or pyridine, to neutralize the HCl) are added to the solution.

    • The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or extraction with an organic solvent.

    • The crude product is then purified by recrystallization or column chromatography to yield pure 4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime[5].

Quantitative Data

The biological activity of the TRPA1 inhibitor this compound has been quantified in several studies. The following tables summarize the key in vitro and in vivo data.

Parameter Species Value Reference
IC50 (vs. 50 µM Cinnamaldehyde)Human TRPA13.1 µM[1][4]
IC50 (vs. 50 µM Cinnamaldehyde)Mouse TRPA14.5 µM[1][4]
IC50 (vs. 30 µM AITC-induced Yo-Pro uptake)Not Specified10.3 µM[1][4]
IC50 (vs. CA-induced increase in calcium influx)Human TRPA1 (in HEK293 cells)4 µM[4]
Table 1: In Vitro Inhibitory Activity of this compound (TRPA1 Inhibitor)
Parameter Species Assay Effect Reference
NociceptionMouseCinnamaldehyde-induced nociceptive eventsSignificantly blocked[4]
NociceptionMouseCapsaicin-induced nociceptive eventsNo significant effect[4]
Mechanical HyperalgesiaMouseComplete Freund's Adjuvant (CFA)-inducedReversed[4]
Table 2: In Vivo Activity of this compound (TRPA1 Inhibitor)
Signaling Pathway and Experimental Workflows

This compound exerts its effects by directly blocking the TRPA1 ion channel, thereby inhibiting the influx of cations (primarily Ca2+ and Na+) into sensory neurons. This action prevents the depolarization of the neuronal membrane and the subsequent transmission of pain signals.

TRPA1_Signaling_Pathway cluster_stimuli TRPA1 Agonists cluster_inhibition Inhibition cluster_channel TRPA1 Channel cluster_cellular_response Cellular Response Agonists Cinnamaldehyde, Mustard Oil (AITC), Cold TRPA1 TRPA1 Agonists->TRPA1 Activates AP18 This compound AP18->TRPA1 Blocks Ca_Influx Ca²+ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Figure 1: this compound Inhibition of the TRPA1 Signaling Pathway.

Experimental_Workflow_TRPA1 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A HEK293 or CHO cells expressing hTRPA1 or mTRPA1 B Calcium Imaging Assay (e.g., Fura-2 AM) A->B C Apply TRPA1 agonist (e.g., Cinnamaldehyde) B->C D Apply this compound at varying concentrations C->D E Measure intracellular Ca²+ levels D->E F Calculate IC50 E->F G Induce mechanical hyperalgesia in mice (e.g., CFA injection) H Administer this compound (e.g., intraplantar injection) G->H I Measure paw withdrawal threshold (e.g., von Frey filaments) H->I J Assess reversal of hyperalgesia I->J

Figure 2: Workflow for Evaluating this compound's TRPA1 Inhibitory Activity.

Part 2: AP 18, the Anti-Cancer Agent

Discovery and Overview

A second compound, also designated AP 18, has been identified as 7β-22-dihydroxyhopane. This natural product is a triterpenoid isolated from the sub-Antarctic lichen Pseudocyphellaria freycinetii. Recent studies have highlighted its potential as an anti-cancer agent, specifically demonstrating cytotoxic effects against glioblastoma stem cells (GSCs). GSCs are a subpopulation of cells within glioblastoma tumors that are thought to drive tumor initiation, progression, and resistance to therapy. AP 18 has been shown to selectively inhibit the viability of GSCs while having minimal toxic effects on normal human astrocytes, suggesting a favorable therapeutic window. The mechanism of action appears to involve the induction of apoptosis.

Isolation

As a natural product, the "synthesis" of AP 18 (7β-22-dihydroxyhopane) refers to its extraction and purification from its natural source.

General Experimental Protocol for the Isolation of 7β-22-dihydroxyhopane (AP 18):

  • Collection and Extraction: The lichen Pseudocyphellaria freycinetii is collected and air-dried. The dried lichen material is then ground into a powder and extracted with a suitable organic solvent, such as acetone, at room temperature.

  • Fractionation: The crude acetone extract is concentrated under reduced pressure and then subjected to solvent partitioning to separate compounds based on their polarity. This typically involves sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol.

  • Chromatographic Purification: The bioactive fraction (identified through preliminary screening) is further purified using a series of chromatographic techniques. This may include column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, HMBC) and mass spectrometry (MS), and by comparison with published data.

Quantitative Data

The anti-cancer activity of AP 18 (7β-22-dihydroxyhopane) has been evaluated against glioblastoma stem cell lines.

Cell Line Concentration Effect on Cell Viability Reference
GSC1125 µMBelow 20%
GSC1150 µMBelow 20%
GSC2325 µMBelow 20%
GSC2350 µMBelow 20%
Normal Human Astrocytes (NHA)25 µMNo toxic effect
Normal Human Astrocytes (NHA)50 µMNo toxic effect
Table 3: Cytotoxic Effects of AP 18 (7β-22-dihydroxyhopane) on Glioblastoma Stem Cells (GSCs) and Normal Human Astrocytes (NHA) after 48 hours of treatment.
Signaling Pathway and Experimental Workflows

While the precise molecular target of AP 18 in glioblastoma stem cells has not been fully elucidated, its ability to induce apoptosis suggests an interaction with key cell death pathways. Glioblastoma is characterized by the dysregulation of multiple signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR and Ras/MAPK pathways. AP 18 may directly or indirectly modulate these pathways to trigger apoptosis in GSCs.

GSC_Apoptosis_Pathway cluster_gsc Glioblastoma Stem Cell AP18_natural AP 18 (7β-22-dihydroxyhopane) Survival_Pathways Pro-survival Signaling (e.g., PI3K/Akt) AP18_natural->Survival_Pathways Inhibits? Apoptotic_Machinery Apoptotic Machinery (e.g., Caspases) AP18_natural->Apoptotic_Machinery Activates? Survival_Pathways->Apoptotic_Machinery Inhibits Cell_Death Apoptosis Apoptotic_Machinery->Cell_Death

Figure 3: Hypothesized Mechanism of AP 18-Induced Apoptosis in GSCs.

Experimental_Workflow_GSC cluster_isolation Compound Isolation cluster_evaluation Biological Evaluation A Collect and extract Pseudocyphellaria freycinetii B Fractionate crude extract A->B C Purify by chromatography (HPLC) B->C D Isolate pure AP 18 C->D E Culture GSC lines and normal astrocytes F Treat cells with varying concentrations of AP 18 E->F G Cell Viability Assay (e.g., AlamarBlue) F->G H Apoptosis Assay (e.g., Annexin V/PI staining) F->H I Analyze data and determine selective cytotoxicity G->I H->I

Figure 4: Workflow for the Isolation and Evaluation of AP 18's Anti-Cancer Activity.

Conclusion

This technical guide has delineated the discovery, synthesis or isolation, and biological activities of two distinct compounds designated as this compound. The TRPA1 inhibitor, 4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime, serves as a valuable tool for pain research, while the natural product, 7β-22-dihydroxyhopane, shows promise as a selective anti-cancer agent against glioblastoma stem cells. It is imperative for researchers and drug development professionals to be precise in their nomenclature to avoid confusion and to facilitate the clear dissemination of scientific findings. The data and protocols presented herein provide a foundational resource for further investigation into the therapeutic potential of these two molecules.

References

An In-depth Technical Guide on the Role of Key Mediators in Neurogenic Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary:

This technical guide addresses the inquiry into the role of "AP-18" in neurogenic inflammation. Our comprehensive research indicates that "this compound" is not a standard or widely recognized molecular designator within the current scientific literature on this topic. It is plausible that the query refers to one of two critical players in neuroinflammatory processes: Activator Protein-1 (AP-1) , a transcription factor, or Interleukin-18 (IL-18) , a pro-inflammatory cytokine. Both are pivotal in the signaling cascades that underpin neuroinflammation.

This document is therefore structured into two main sections to provide a thorough technical overview of the roles of both AP-1 and IL-18. Each section details their core concepts, involvement in neuroinflammation, associated signaling pathways, quantitative experimental data, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Section 1: Activator Protein-1 (AP-1) in Neuroinflammation

Core Concepts

Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in regulating gene expression in response to a wide array of stimuli, including cytokines, growth factors, cellular stress, and infections.[1] AP-1 is typically a heterodimer composed of proteins from the Jun, Fos, and activating transcription factor (ATF) families.[1][2] This transcription factor governs a variety of cellular processes, such as differentiation, proliferation, and apoptosis.[1]

Role in Neuroinflammation

In the context of the central nervous system, AP-1 is a key mediator of inflammatory responses. Following an injury or inflammatory stimulus, AP-1 becomes activated in various neural cell types, including microglia, astrocytes, and neurons.[2][3] This activation leads to the upregulation of genes encoding pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), thereby amplifying the inflammatory cascade and contributing to neuroinflammation-associated brain injury.[2][4]

Signaling Pathways

The activation of AP-1 is primarily controlled by the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinases (JNKs) and p38 MAPKs.[4] Inflammatory cytokines, particularly those from the TNF family, are potent activators of these pathways.[4] Upon activation, the MAPK pathways phosphorylate Jun and Fos proteins, leading to the formation of the active AP-1 complex, which then translocates to the nucleus to induce the transcription of target inflammatory genes.

AP1_Signaling_Pathway cluster_key Signaling Pathway Key Stimuli Inflammatory Stimuli (e.g., TNF-α, Stress) MAPK_Pathway MAPK Pathway (JNK, p38) AP1_Complex AP-1 Complex (Fos/Jun) MAPK_Pathway->AP1_Complex phosphorylates & activates Pro_inflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α) AP1_Complex->Pro_inflammatory_Genes induces transcription Neuroinflammation Neuroinflammation Pro_inflammatory_Genes->Neuroinflammation leads to

AP-1 Signaling Pathway in Neuroinflammation.
Quantitative Data Summary

The following table summarizes quantitative data from experimental studies on AP-1 in neuroinflammation.

Model System Measurement Key Findings Reference
Mouse Model of Intracerebral Hemorrhage (ICH)mRNA expression of c-Jun and c-FosElevated at 6 hours post-ICH.[2]
Mouse Model of ICHProtein levels of AP-1Significantly upregulated at 6 hours post-ICH.[2]
Rat Model of CFA-Induced InflammationAP-1 Luciferase Reporter Assay in DRGSignificant increase in AP-1 activity in CFA-treated rats.[5]
Drosophila Traumatic Brain Injury (dTBI) ModelAP-1 reporter (TREdsRed) expressiondsRed protein increased by 1 day post-injury and sustained through 15 days.[6]
Experimental Protocols

This protocol is adapted from studies investigating AP-1's role in neuroinflammation following ICH.[2]

  • Animal Model: Adult male C57BL/6 mice are used.

  • Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine and xylazine.

  • ICH Induction: A stereotactic apparatus is used to inject autologous blood or collagenase into the striatum to induce hemorrhage. Sham-operated animals undergo a needle insertion without injection.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.

  • Tissue Collection: At specified time points (e.g., 6, 12, 24 hours post-ICH), mice are euthanized, and brain tissue is collected for analysis.

  • Analysis: Brain tissue can be processed for Western blotting, immunohistochemistry, or RT-qPCR to assess AP-1 activation and inflammatory markers.

  • Protein Extraction: Nuclear extracts are prepared from brain tissue samples using a nuclear extraction kit.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against c-Jun and c-Fos.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit and imaged.

Western_Blot_Workflow Start Start: Brain Tissue Protein_Extraction Protein Extraction (Nuclear Fraction) Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-c-Jun/c-Fos) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection End End: AP-1 Subunit Levels Detection->End

Experimental Workflow for Western Blotting.

Section 2: Interleukin-18 (IL-18) in Neuroinflammation

Core Concepts

Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily.[7][8] It is initially synthesized as an inactive precursor, pro-IL-18, which is cleaved into its active form by caspase-1.[7] Both IL-18 and its receptors are constitutively expressed in the central nervous system (CNS), indicating a role in both homeostasis and pathological conditions.[7][9]

Role in Neuroinflammation

IL-18 is a significant contributor to neuroinflammatory and neurodegenerative processes.[7][10] Its expression is upregulated in response to various CNS insults, including infection, autoimmune diseases, and traumatic brain injury.[7] IL-18 promotes neuroinflammation by activating microglia and astrocytes, leading to the production of other inflammatory mediators and contributing to neuronal damage.[8][11] It has also been implicated in the pathogenesis of neuropathic pain.[11]

Signaling Pathways

IL-18 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-18 receptor α (IL-18Rα) and IL-18 receptor β (IL-18Rβ) chains.[12] This binding initiates an intracellular signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and AP-1.[12] The activation of these transcription factors results in the production of a range of inflammatory molecules, including Interferon-gamma (IFN-γ), TNF-α, and IL-1β.[8][13]

IL18_Signaling_Pathway cluster_key Signaling Pathway Key IL18 Interleukin-18 IL18R IL-18 Receptor (IL-18Rα/β) Signaling_Cascade Intracellular Signaling Cascade IL18R->Signaling_Cascade activates Transcription_Factors Transcription Factors (NF-κB, AP-1) Signaling_Cascade->Transcription_Factors activates Inflammatory_Mediators Inflammatory Mediators (IFN-γ, TNF-α) Transcription_Factors->Inflammatory_Mediators induces transcription Neuroinflammation Neuroinflammation Inflammatory_Mediators->Neuroinflammation leads to

IL-18 Signaling Pathway in Neuroinflammation.
Quantitative Data Summary

The table below presents quantitative findings from studies on IL-18 in the context of neuroinflammation.

Model System Measurement Key Findings Reference
Mouse Model of Spinal Cord Injury (SCI)Relative mRNA expression of IL-1β and Ccl17Significantly reduced in anti-IL-18 antibody-treated mice 3 days post-SCI.[8]
Mouse Model of SCIRelative mRNA expression of Arginase 1 (M2 marker)Significantly enhanced in anti-IL-18 antibody-treated mice 3 days post-SCI.[8]
Experimental Closed Head Injury (CHI) in MiceIntracerebral IL-18 levelsSignificantly elevated at 7 days post-CHI.[14]
Human CHI PatientsIL-18 levels in CSFElevated for up to 10 days after trauma.[14]
Murine Model of Rheumatoid ArthritisSerum IL-6 and IL-18 levelsSignificantly decreased in IL-18Rα knockout mice.[15]
Experimental Protocols

This protocol is based on research investigating the therapeutic effects of IL-18 inhibition in SCI.[8]

  • Animal Model: Adult female C57BL/6J mice are used.

  • Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • SCI Induction: A laminectomy is performed at the T9 vertebral level to expose the spinal cord. A contusion injury is induced using a specialized impactor device.

  • Treatment: Mice are administered an anti-IL-18 antibody or a control antibody via intraperitoneal injection immediately after SCI.

  • Functional Assessment: Motor function recovery is assessed at multiple time points post-injury using scoring systems like the Basso Mouse Scale (BMS).

  • Tissue Collection and Analysis: At the study endpoint, spinal cord tissue is collected for immunohistochemistry, Western blotting, or RT-qPCR to evaluate inflammatory markers, neuronal death, and gliosis.

  • Sample Preparation: Brain tissue is homogenized in lysis buffer, and the supernatant is collected after centrifugation. Cerebrospinal fluid (CSF) or serum can also be used.

  • Assay Procedure: A commercial ELISA kit for mouse IL-18 is used according to the manufacturer's instructions.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for IL-18.

  • Sample and Standard Incubation: Samples and standards of known IL-18 concentrations are added to the wells and incubated.

  • Detection Antibody Incubation: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to produce a colorimetric reaction.

  • Measurement: The absorbance is read at 450 nm using a microplate reader. The concentration of IL-18 in the samples is calculated from the standard curve.

ELISA_Workflow Start Start: Tissue/Fluid Sample Sample_Prep Sample Preparation (Homogenization/Centrifugation) Add_Sample Add Samples and Standards to Wells Sample_Prep->Add_Sample Plate_Coating Coat Plate with Capture Antibody Plate_Coating->Add_Sample Add_Detection_Ab Add Detection Antibody Add_Sample->Add_Detection_Ab Add_Enzyme_Conj Add Enzyme Conjugate (Streptavidin-HRP) Add_Detection_Ab->Add_Enzyme_Conj Add_Substrate Add Substrate (TMB) Add_Enzyme_Conj->Add_Substrate Measure_Abs Measure Absorbance at 450 nm Add_Substrate->Measure_Abs End End: IL-18 Concentration Measure_Abs->End

Experimental Workflow for ELISA.

Conclusion

While the specific term "this compound" does not correspond to a recognized molecule in neurogenic inflammation research, this guide provides a comprehensive overview of two highly relevant molecules, Activator Protein-1 (AP-1) and Interleukin-18 (IL-18). Both AP-1 and IL-18 are integral to the complex signaling networks that drive neuroinflammation and represent important targets for the development of novel therapeutic strategies for a range of neurological disorders. Further research into the intricate interplay between these and other signaling pathways will be crucial for a complete understanding of neurogenic inflammation and for the advancement of effective treatments.

References

The Impact of AP-18 on Sensory Neuron Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-18 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in mediating sensory neuron excitability and nociception. This technical guide provides an in-depth analysis of the impact of this compound on sensory neuron function. By blocking the TRPA1 channel, this compound effectively reduces the depolarization and subsequent action potential firing induced by a wide range of noxious stimuli. This guide summarizes the quantitative data on this compound's activity, details the experimental protocols used to assess its effects, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of TRPA1-targeted therapeutics.

Introduction to this compound and TRPA1

Sensory neurons, particularly nociceptors, are responsible for detecting and transmitting pain signals. The excitability of these neurons is tightly regulated by a variety of ion channels that respond to chemical, thermal, and mechanical stimuli. Among these, the Transient Receptor Potential Ankyrin 1 (TRPA1) channel has emerged as a critical transducer of noxious signals.

This compound is a small molecule that acts as a selective and reversible blocker of the TRPA1 channel. Its ability to modulate the activity of this channel makes it a valuable tool for studying sensory neuron function and a promising lead compound for the development of novel analgesics. TRPA1 is a non-selective cation channel, and its activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and can trigger the generation of action potentials.

Quantitative Data on this compound's Activity

The inhibitory potency of this compound on TRPA1 channels has been quantified across different species and experimental conditions. The following table summarizes the key quantitative data available.

ParameterSpeciesValueExperimental ContextReference
IC₅₀ Human TRPA13.1 µMInhibition of cinnamaldehyde-induced calcium influx in CHO cells.[1][2]
IC₅₀ Mouse TRPA14.5 µMInhibition of cinnamaldehyde-induced calcium influx in CHO cells.[1][2]
IC₅₀ TRPA1 Pore Dilation10.3 µMInhibition of Yo-Pro uptake.[1][2]

Impact of this compound on Sensory Neuron Excitability

By blocking the TRPA1 channel, this compound is expected to reduce sensory neuron excitability in response to TRPA1 agonists. While direct current-clamp data for this compound is limited, studies on other selective TRPA1 antagonists provide strong evidence for its effects on action potential firing.

ParameterExpected Effect of this compoundRationaleReference
Action Potential Firing Frequency DecreaseBlockade of TRPA1 by other antagonists like HC-030031 and AMG0902 has been shown to reduce mechanically and chemically induced action potential firing in C-fiber nociceptors.[1][3][4][1][3][4]
Membrane Depolarization AttenuationActivation of TRPA1 by agonists such as AITC causes membrane depolarization. This compound, by blocking the channel, would prevent this cation influx and subsequent depolarization.[5][5]
Rheobase (Current Threshold) IncreaseBy reducing the baseline depolarizing influence of tonically active TRPA1 channels (in pathological states), a larger current injection would be required to reach the action potential threshold.Inferred
Mechanically-Evoked Firing ReductionStudies with the TRPA1 antagonist HC-030031 demonstrate a marked reduction in mechanically-evoked action potential firing in C-fibers.[4][4]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the direct blockade of the TRPA1 ion channel pore, preventing cation influx. The activation of TRPA1 itself is a complex process involving multiple signaling pathways, particularly in the context of inflammatory pain where the channel is sensitized.

TRPA1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_cellular_response Cellular Response Agonists e.g., Cinnamaldehyde, Mustard Oil Inflammatory_Mediators e.g., Bradykinin GPCR GPCR Inflammatory_Mediators->GPCR Binds to PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG_IP3 DAG & IP3 PIP2->DAG_IP3 PKC PKC DAG_IP3->PKC Activates TRPA1 TRPA1 Channel PKC->TRPA1 Sensitizes Ca_Influx Ca²⁺/Na⁺ Influx TRPA1->Ca_Influx Opens Reduced_Excitability Reduced Neuronal Excitability AP18 This compound AP18->TRPA1 Blocks AP18->Reduced_Excitability Depolarization Membrane Depolarization Ca_Influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing

Caption: this compound blocks TRPA1, inhibiting both direct activation and sensitization pathways.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the TRPA1 channel and the resulting changes in membrane potential and action potential firing.

Objective: To characterize the effect of this compound on TRPA1-mediated currents and neuronal excitability.

Cell Preparation:

  • Isolate dorsal root ganglion (DRG) neurons from rodents.

  • Dissociate the ganglia using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.

  • Plate the neurons on coated coverslips and culture for 24-48 hours.

Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol:

  • Establish a whole-cell recording configuration.

  • Hold the neuron at a membrane potential of -60 mV.

  • Apply a TRPA1 agonist (e.g., 100 µM AITC) to the external solution to evoke an inward current.

  • Perfuse with an external solution containing this compound at various concentrations to determine the IC₅₀.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to study the current-voltage relationship of the TRPA1-mediated current in the presence and absence of this compound.

Current-Clamp Protocol:

  • Establish a whole-cell recording configuration.

  • Record the resting membrane potential.

  • Inject depolarizing current steps of increasing amplitude to elicit action potentials and determine the rheobase.

  • Apply a TRPA1 agonist to induce neuronal firing.

  • Perfuse with this compound and repeat the current step injections to assess changes in action potential firing frequency, threshold, and rheobase.

Patch_Clamp_Workflow Isolate_Neurons Isolate & Culture DRG Neurons Establish_Recording Establish Whole-Cell Patch-Clamp Isolate_Neurons->Establish_Recording Mode_Select Select Mode Establish_Recording->Mode_Select Voltage_Clamp Voltage-Clamp Mode_Select->Voltage_Clamp Voltage Current_Clamp Current-Clamp Mode_Select->Current_Clamp Current Apply_Agonist_V Apply TRPA1 Agonist (e.g., AITC) Voltage_Clamp->Apply_Agonist_V Apply_Agonist_I Apply TRPA1 Agonist (e.g., AITC) Current_Clamp->Apply_Agonist_I Apply_AP18_V Apply this compound Apply_Agonist_V->Apply_AP18_V Record_Current Record I-V Relationship & Determine IC₅₀ Apply_AP18_V->Record_Current Analyze_Data Analyze Data Record_Current->Analyze_Data Apply_AP18_I Apply this compound Apply_Agonist_I->Apply_AP18_I Record_Firing Record Action Potential Firing Properties Apply_AP18_I->Record_Firing Record_Firing->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing this compound's effects using patch-clamp electrophysiology.
Calcium Imaging

This technique allows for the measurement of changes in intracellular calcium concentration, which is a direct consequence of TRPA1 channel opening.

Objective: To quantify the inhibitory effect of this compound on TRPA1-mediated calcium influx.

Protocol:

  • Plate cultured DRG neurons or TRPA1-expressing cell lines on glass-bottom dishes.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Wash the cells to remove excess dye.

  • Mount the dish on an inverted fluorescence microscope equipped with a camera.

  • Establish a baseline fluorescence reading.

  • Perfuse the cells with a solution containing a TRPA1 agonist to induce a calcium response.

  • After the response peaks, perfuse with a solution containing both the agonist and this compound to observe the inhibition of the calcium signal.

  • Calculate the change in fluorescence intensity to quantify the calcium influx and the inhibitory effect of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TRPA1 in sensory neuron excitability. Its selective and reversible blockade of the TRPA1 channel leads to a reduction in agonist-induced depolarization and action potential firing. The data and protocols presented in this guide provide a comprehensive overview of this compound's impact and serve as a resource for researchers in the fields of pain, neuroscience, and drug development. Further studies employing current-clamp techniques will be beneficial to fully elucidate the specific effects of this compound on the action potential waveform and firing properties of sensory neurons.

References

A Technical Deep Dive into the Early-Stage Research of BP4L-18:1:1 for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the preclinical research on BP4L-18:1:1, a novel, first-in-class, peripherally-restricted agent for the treatment of neuropathic pain. The document synthesizes the available data on its mechanism of action, pharmacokinetics, and efficacy from early-stage studies, presenting it in a format tailored for a scientific audience.

Introduction: The Challenge of Neuropathic Pain and a Novel Therapeutic Strategy

Neuropathic pain, a debilitating condition arising from damage to the peripheral nervous system, affects millions globally.[1] Current therapeutic options, such as gabapentinoids and tricyclic antidepressants, have limited efficacy and significant side effects.[1] Opioids are largely ineffective for chronic neuropathic pain and carry a high risk of addiction.[1] This has spurred the search for novel, non-opioid analgesics that target the underlying mechanisms of neuropathic pain.

A promising target is the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) ion channel family, particularly the HCN1 isoform.[1][2][3] These channels are implicated in the neuronal hyperexcitability that characterizes neuropathic pain.[3] However, the widespread expression of HCN channels in the central nervous system (CNS) and cardiac tissue presents a significant challenge for drug development, as systemic inhibition can lead to neurological and cardiovascular side effects.[1]

BP4L-18:1:1 emerges from a novel "anchor-tether" design philosophy to overcome this hurdle. It is a derivative of 2,6-di-tert-butylphenol, a known HCN1 inhibitor, modified with a hydrophilic "anchor" via an 18-carbon "tether".[2][4] This design is intended to restrict the molecule's activity to the periphery, preventing it from crossing the blood-brain barrier and minimizing off-target effects.[1][2]

Mechanism of Action: Selective, Peripheral Inhibition of HCN1 Channels

BP4L-18:1:1 functions as an inverse agonist of the HCN1 channel.[2][4] In vitro electrophysiology studies have demonstrated its potent and efficacious inhibition of HCN1 channel gating.[2] The molecule's design, featuring a hydrophilic anchor and a hydrophobic pharmacophore, is theorized to allow the anchor to remain in the extracellular space while the active portion of the molecule "sinks" into the cell membrane to interact with the HCN1 channel.[1] This localized action at the peripheral nerve cell membrane is central to its therapeutic strategy.

Signaling Pathway Diagram

BP4L_18_1_1_Mechanism_of_Action cluster_membrane Peripheral Neuron Membrane HCN1 HCN1 Channel Inhibition Inhibition of HCN1 Gating BP4L_extracellular BP4L-18:1:1 (Anchor) BP4L_intramembrane BP4L-18:1:1 (Pharmacophore) BP4L_intramembrane->HCN1 binds to & inhibits Nerve_Injury Peripheral Nerve Injury HCN1_Upregulation Increased HCN1 Expression & Activity Nerve_Injury->HCN1_Upregulation leads to Neuronal_Hyperexcitability Neuronal Hyperexcitability HCN1_Upregulation->Neuronal_Hyperexcitability causes Neuropathic_Pain Neuropathic Pain (Allodynia, Hyperalgesia) Neuronal_Hyperexcitability->Neuropathic_Pain results in Reduced_Excitability Reduced Neuronal Hyperexcitability Inhibition->Reduced_Excitability leads to Pain_Relief Alleviation of Neuropathic Pain Reduced_Excitability->Pain_Relief results in

Mechanism of action for BP4L-18:1:1 in neuropathic pain.

Preclinical Efficacy and Pharmacokinetics

Preclinical studies in a rat model of neuropathic pain have demonstrated the efficacy of orally administered BP4L-18:1:1 in reversing signs of mechanical allodynia and thermal hypersensitivity.[2] A significant therapeutic effect was observed after a single dose, with continued improvement over seven days of daily dosing.[1][5]

Quantitative In Vivo Efficacy Data
Experimental ModelAssessmentTreatment GroupDoseOutcomeReference
Spared Nerve Injury (Rat)Mechanical Allodynia (von Frey Test)BP4L-18:1:110 mg/kg (oral)Significant reversal of mechanical hypersensitivity[2]
Spared Nerve Injury (Rat)Thermal Hypersensitivity (Hargreaves Test)BP4L-18:1:110 mg/kg (oral)Significant reversal of thermal hypersensitivity[2]
Pharmacokinetic and Safety Data

A key feature of BP4L-18:1:1 is its designed peripheral restriction. Pharmacokinetic studies in rats have confirmed that the drug is poorly CNS penetrant, with a more than 100-fold lower concentration in the brain compared to the blood.[2][4] Furthermore, preclinical safety assessments have shown an absence of adverse cardiovascular effects (no change in heart rate or blood pressure) and no signs of sedation or addictive potential.[1][2]

ParameterResultSignificanceReference
CNS Penetration>100-fold lower drug load in brain vs. bloodReduced risk of CNS side effects[2][4]
Cardiovascular SafetyNo adverse effects at 10x effective doseHigh therapeutic index for cardiovascular safety[2]
CNS Side EffectsNo sedation observedLack of centrally-mediated side effects[1]
Addictive PotentialNo conditioned place preferenceReduced risk of abuse and addiction[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of BP4L-18:1:1.

Animal Model: Spared Nerve Injury (SNI)

The Spared Nerve Injury (SNI) model is a widely used and validated model of peripheral neuropathic pain that produces consistent and long-lasting hypersensitivity.[6][7][8]

  • Species: Adult male Sprague-Dawley rats.[2]

  • Anesthesia: Isoflurane anesthesia is typically used.[9]

  • Surgical Procedure:

    • An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

    • The common peroneal and tibial nerves are tightly ligated with a silk suture.

    • A section of the nerve distal to the ligation is removed.

    • Care is taken to avoid any damage to the spared sural nerve.

    • The muscle and skin are then closed in layers.

  • Post-operative Care: Animals are monitored for recovery and signs of distress. Behavioral testing typically commences after a post-operative recovery period.

Behavioral Testing

This test measures the withdrawal threshold to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.[7][8]

  • Procedure:

    • Animals are habituated in individual Plexiglas chambers on an elevated mesh floor.[7][9]

    • Von Frey filaments of increasing stiffness are applied to the lateral plantar surface of the hind paw (in the sural nerve territory).

    • The 50% paw withdrawal threshold is determined using the up-down method.[9]

  • Blinding: The experimenter should be blinded to the treatment groups.[7]

This test measures the latency to withdraw from a thermal stimulus.

  • Apparatus: A radiant heat source focused on the plantar surface of the hind paw.

  • Procedure:

    • Animals are placed in Plexiglas chambers on a glass floor and habituated.

    • A radiant heat source is positioned under the paw, and the time taken for the animal to withdraw its paw is recorded.

    • A cut-off time is used to prevent tissue damage.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

This technique is used to measure the effect of BP4L-18:1:1 on HCN1 channel currents.

  • System: Xenopus laevis oocytes expressing human HCN1 channels.[2]

  • Recording:

    • Oocytes are voltage-clamped, typically at a holding potential of -65 mV.[2]

    • Currents are elicited by a series of hyperpolarizing voltage steps.

    • BP4L-18:1:1 is applied to the bath solution, and changes in the current are recorded.

  • Solutions:

    • External solution: Typically contains a physiological concentration of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES).

    • Internal solution: For the microelectrodes, a high potassium concentration solution is used (e.g., KCl, HEPES).

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies SNI_Surgery Spared Nerve Injury (SNI) Surgery in Rats Drug_Admin Oral Administration of BP4L-18:1:1 or Vehicle SNI_Surgery->Drug_Admin Behavioral Behavioral Testing Drug_Admin->Behavioral PK_Safety Pharmacokinetic & Safety Assessment Drug_Admin->PK_Safety Von_Frey Von Frey Test (Mechanical Allodynia) Behavioral->Von_Frey Hargreaves Hargreaves Test (Thermal Hypersensitivity) Behavioral->Hargreaves Brain_Blood Brain vs. Blood Concentration PK_Safety->Brain_Blood CV_CNS Cardiovascular & CNS Monitoring PK_Safety->CV_CNS Oocyte_Prep Xenopus Oocyte Preparation & hHCN1 Expression TEVC Two-Electrode Voltage Clamp (TEVC) Recording Oocyte_Prep->TEVC Compound_App Application of BP4L-18:1:1 TEVC->Compound_App Data_Analysis Analysis of HCN1 Current Inhibition Compound_App->Data_Analysis

References

An In-depth Technical Guide to the Molecular Targets of AP-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "AP-18" is attributed to distinct molecular entities within scientific literature, primarily a small molecule inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and the protein AP180, a key component in clathrin-mediated endocytosis. This guide provides a comprehensive overview of the molecular targets and mechanisms of action for both, presenting quantitative data, experimental protocols, and visual representations of the associated signaling pathways.

Part 1: The Small Molecule TRPA1 Inhibitor this compound

This compound is a potent and selective antagonist of the TRPA1 ion channel, a member of the transient receptor potential channel family. These channels are crucial in sensory nerve endings for detecting noxious stimuli that can lead to pain and inflammation.

Molecular Target and Selectivity

The primary molecular target of this compound is the TRPA1 ion channel .[1][2] It effectively blocks the activation of this channel. Notably, this compound demonstrates high selectivity for TRPA1 over other related TRP channels. At concentrations up to 50 μM, it does not significantly block the activation of TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8.[1]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

TargetSpeciesAssay ConditionIC50 ValueReference
TRPA1HumanInhibition of cinnamaldehyde-induced activation3.1 µM[1][3]
TRPA1MouseInhibition of cinnamaldehyde-induced activation4.5 µM[1][3]
TRPA1MouseInhibition of AITC-induced Yo-Pro uptake10.3 µM[1]
Signaling Pathway and Mechanism of Action

This compound functions by reversibly blocking the TRPA1 channel, thereby preventing the influx of cations (like calcium) that is triggered by noxious stimuli. This action inhibits the depolarization of sensory neurons and the subsequent transmission of pain signals.

AP18_TRPA1_Pathway cluster_stimuli Noxious Stimuli cluster_cell Sensory Neuron Cinnamaldehyde Cinnamaldehyde TRPA1 TRPA1 Channel Cinnamaldehyde->TRPA1 activates Cold Cold Cold->TRPA1 activates Mustard_Oil Mustard_Oil Mustard_Oil->TRPA1 activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx opens Neuron_Activation Neuron Activation Ca_Influx->Neuron_Activation leads to Pain_Signal Pain Signal Transmission Neuron_Activation->Pain_Signal results in AP18 This compound AP18->TRPA1 blocks

This compound inhibition of the TRPA1 signaling pathway.
Experimental Protocols

Calcium Imaging Assay for TRPA1 Inhibition

This in vitro assay is used to determine the IC50 value of this compound against TRPA1.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human or mouse TRPA1 are cultured in appropriate media.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

  • Compound Incubation: The cells are then incubated with varying concentrations of this compound.

  • Stimulation: A known TRPA1 agonist, such as cinnamaldehyde (50 μM), is added to the cells.

  • Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader.

  • Data Analysis: The response in the presence of this compound is compared to the response with the agonist alone. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

In Vivo Nociception Assay

This experiment assesses the analgesic efficacy of this compound in a living organism.

  • Animal Model: Male C57BL/6 mice are used.

  • Compound Administration: this compound (e.g., 1 mM) is injected into the hind paw of the mice.

  • Nociceptive Stimulus: A TRPA1 agonist like cinnamaldehyde is injected into the same paw to induce nociceptive behaviors (e.g., paw licking or flinching). A control group may receive a TRPV1 agonist like capsaicin.

  • Behavioral Observation: The duration and frequency of nociceptive behaviors are observed and recorded for a set period.

  • Data Analysis: The nociceptive response in this compound-treated mice is compared to that in vehicle-treated control mice to determine the inhibitory effect of this compound.[1]

Part 2: The Endocytic Protein AP180

AP180 (also known as CALM) is a crucial protein involved in clathrin-mediated endocytosis (CME), particularly at the synapse. It plays a significant role in the assembly of clathrin coats and the regulation of synaptic vesicle size.

Molecular Targets and Interactions

The primary molecular targets of AP180 are other proteins involved in the endocytic machinery.

Interacting ProteinFunction of Interaction
Clathrin Heavy Chain (CHC) AP180 binds to the terminal domain of the clathrin heavy chain, which is essential for promoting the assembly of clathrin lattices.[4]
AP-2 Adaptor Complex AP180 interacts with the AP-2 complex, a key adaptor protein in CME, to facilitate the recruitment and assembly of clathrin at the plasma membrane.[4][5][6]
Phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) The ANTH domain of AP180 binds to this lipid, which helps in anchoring the protein to the plasma membrane at sites of endocytosis.[5]
Signaling and Functional Pathway

AP180 is a central player in the formation of clathrin-coated vesicles, a process vital for synaptic vesicle recycling. Its function is regulated by phosphorylation.

AP180_CME_Workflow cluster_membrane Plasma Membrane PtdIns PtdIns(4,5)P₂ AP2 AP-2 Complex Cargo Cargo Proteins AP2->Cargo recruits Clathrin Clathrin AP2->Clathrin recruits AP180 AP180 (CALM) AP180->PtdIns binds via ANTH domain AP180->AP2 interacts with AP180->Clathrin recruits & assembles CCP Clathrin-Coated Pit Formation Clathrin->CCP forms lattice Vesicle Synaptic Vesicle Budding CCP->Vesicle invaginates & scissions

Workflow of AP180 in clathrin-mediated endocytosis.

Dephosphorylation of AP180 is thought to promote its interactions with other proteins, thereby enhancing synaptic vesicle endocytosis. Conversely, phosphorylation by kinases such as casein kinase 2 can weaken its binding to the AP-2 complex and reduce its clathrin assembly activity.[4]

Experimental Protocols

Clathrin Assembly Assay

This in vitro experiment measures the ability of AP180 to promote the formation of clathrin cages.

  • Protein Purification: Recombinant AP180 and purified clathrin triskelia are obtained.

  • Assembly Reaction: Purified clathrin is incubated with AP180 in an assembly buffer at a physiological pH.

  • Monitoring Assembly: The assembly of clathrin into cages is monitored by measuring the increase in light scattering at 320 nm over time using a spectrophotometer.

  • Data Analysis: The rate and extent of clathrin assembly in the presence of AP180 are compared to a control without AP180 to quantify its assembly-promoting activity.

Co-immunoprecipitation to Verify Protein-Protein Interactions

This method is used to confirm the interaction between AP180 and its binding partners like AP-2.

  • Cell Lysis: Cells expressing both AP180 and the putative interacting protein (e.g., AP-2) are lysed to release cellular proteins.

  • Antibody Incubation: The cell lysate is incubated with an antibody specific to AP180.

  • Immunoprecipitation: Protein A/G-agarose beads are added to the lysate to capture the antibody-AP180 complexes.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the interacting protein (AP-2) is detected by Western blotting using an antibody specific to that protein.

References

The Role of Activator Protein-1 (AP-1) in Pain Perception Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pain perception is a complex neurological process involving a cascade of signaling events from the periphery to the central nervous system. At the molecular level, the transcription factor Activator Protein-1 (AP-1) has emerged as a critical regulator in the initiation and maintenance of both inflammatory and neuropathic pain states. This technical guide provides a comprehensive overview of the potential of targeting the AP-1 signaling pathway for studying pain perception and for the development of novel analgesics. The user's query for "AP-18" is interpreted as a likely reference to the AP-1 transcription factor, a central player in pain signaling, possibly in conjunction with Interleukin-18 (IL-18), a key inflammatory cytokine that activates AP-1. This guide will delve into the signaling pathways, experimental methodologies to study AP-1's role in pain, and quantitative data from preclinical studies.

AP-1 Signaling in Pain Pathways

The AP-1 transcription factor is a dimeric complex typically composed of proteins from the Jun, Fos, and Activating Transcription Factor (ATF) families. In the context of pain, noxious stimuli, nerve injury, and inflammation trigger the activation of Mitogen-Activated Protein Kinases (MAPKs), particularly c-Jun N-terminal kinase (JNK) and p38 MAPK. These kinases then phosphorylate and activate AP-1 components, such as c-Jun, leading to their translocation to the nucleus. Once in the nucleus, the activated AP-1 complex binds to specific DNA sequences in the promoter regions of target genes, upregulating the expression of proteins that contribute to neuronal sensitization and pain. These target genes include pro-inflammatory cytokines like Interleukin-6 (IL-6), chemokines such as CCL2, and neuropeptides like prodynorphin. This cascade of events ultimately leads to heightened neuronal excitability, manifesting as hyperalgesia (increased sensitivity to pain) and allodynia (pain in response to a non-painful stimulus).

AP-1 Signaling Pathway in Pain Perception cluster_0 Extracellular Stimuli cluster_1 Intracellular Signaling cluster_2 Nuclear Events cluster_3 Cellular Response Nerve Injury Nerve Injury MAPK Cascade (JNK, p38) MAPK Cascade (JNK, p38) Nerve Injury->MAPK Cascade (JNK, p38) Inflammation Inflammation Inflammation->MAPK Cascade (JNK, p38) Noxious Stimuli Noxious Stimuli Noxious Stimuli->MAPK Cascade (JNK, p38) AP-1 (c-Jun/c-Fos) AP-1 (c-Jun/c-Fos) MAPK Cascade (JNK, p38)->AP-1 (c-Jun/c-Fos) p-c-Jun p-c-Jun AP-1 (c-Jun/c-Fos)->p-c-Jun Phosphorylation Gene Transcription Gene Transcription p-c-Jun->Gene Transcription Nuclear Translocation Pro-inflammatory Cytokines (IL-6) Pro-inflammatory Cytokines (IL-6) Gene Transcription->Pro-inflammatory Cytokines (IL-6) Chemokines (CCL2) Chemokines (CCL2) Gene Transcription->Chemokines (CCL2) Neuropeptides (Prodynorphin) Neuropeptides (Prodynorphin) Gene Transcription->Neuropeptides (Prodynorphin) Neuronal Sensitization Neuronal Sensitization Pro-inflammatory Cytokines (IL-6)->Neuronal Sensitization Chemokines (CCL2)->Neuronal Sensitization Neuropeptides (Prodynorphin)->Neuronal Sensitization Pain Hypersensitivity Pain Hypersensitivity Neuronal Sensitization->Pain Hypersensitivity

AP-1 Signaling Cascade in Pain.

Quantitative Data on AP-1 in Pain Models

The following tables summarize quantitative data from preclinical studies investigating the role of AP-1 in pain perception.

Table 1: Upregulation of AP-1 Components in Pain Models

Pain ModelTissueAP-1 ComponentFold Change/IncreaseTime PointCitation(s)
Sciatic Nerve TransectionDorsal Root Ganglion (DRG)c-jun mRNA6-fold3 days[1]
Sciatic Nerve TransectionDorsal Root Ganglion (DRG)junB mRNA1.7-fold3 days[1]
Dorsal Rhizotomy + TransplantDorsal Root Ganglion (DRG)c-Jun protein63% of neurons positive-
Central AxotomyDorsal Root Ganglion (DRG)c-Jun protein18% of neurons positive-
CFA-induced InflammationDorsal Root Ganglion (DRG)AP-1 activitySignificant increase-[2]
Noxious Thermal StimulusSpinal Cord (Lamina II)c-Fos protein137% of normal1 day[3]
Noxious Thermal StimulusSpinal Cord (Laminae III-VI)c-Fos protein135% of normal1 day[3]

Table 2: Effects of AP-1 Inhibition on Pain Behaviors

Pain ModelInhibitorOutcome MeasureEffectCitation(s)
Chronic Constriction Injury (CCI)c-jun antisense ODNMechanical AllodyniaSignificant reduction[4]
CFA-induced InflammationT-5224Mechanical PainReversal of hyperalgesia
Neuropathic Pain(+)-2R/S-LP2 (σ1R antagonist)Mechanical AllodyniaPaw withdrawal threshold increased from ~0.5 g to 7.8 g[5]
UTD1-induced NeuropathyHC-030031 (TRPA1 antagonist)Mechanical & Cold AllodyniaReversal of allodynia[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for studying the role of AP-1 in pain.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model is widely used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Reagents: Complete Freund's Adjuvant (CFA) containing 1 mg/mL of heat-killed Mycobacterium tuberculosis.

  • Procedure:

    • Anesthetize the rat with isoflurane.

    • Inject 100-150 µL of CFA subcutaneously into the plantar surface of the right hind paw.[2][7]

    • Monitor the animal for signs of inflammation, such as paw edema (measurable with a plethysmometer or calipers) and redness.[8]

    • Conduct behavioral testing for mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) at baseline and various time points post-CFA injection (e.g., 24 hours, 3 days, 7 days).[7]

  • Endpoint Analysis: Collect dorsal root ganglia (L4-L5) and spinal cord tissue for molecular analysis of AP-1 activation (Western blot, immunohistochemistry, or luciferase assay).

CFA-Induced Inflammatory Pain Workflow Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing CFA Injection CFA Injection Baseline Behavioral Testing->CFA Injection Post-Injection Behavioral Testing Post-Injection Behavioral Testing CFA Injection->Post-Injection Behavioral Testing Tissue Collection (DRG, Spinal Cord) Tissue Collection (DRG, Spinal Cord) Post-Injection Behavioral Testing->Tissue Collection (DRG, Spinal Cord) Molecular Analysis of AP-1 Molecular Analysis of AP-1 Tissue Collection (DRG, Spinal Cord)->Molecular Analysis of AP-1

CFA Experimental Workflow.

Western Blot Analysis of Phosphorylated c-Jun (p-c-Jun) in Spinal Cord

This protocol allows for the quantification of the activated form of c-Jun, a key component of the AP-1 complex.

  • Tissue Preparation:

    • Euthanize the animal and quickly dissect the lumbar spinal cord.

    • Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Luciferase Reporter Assay for AP-1 Transcriptional Activity

This assay provides a quantitative measure of AP-1's ability to drive gene expression in cultured cells.

  • Cell Culture and Transfection:

    • Culture primary dorsal root ganglion neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y).

    • Co-transfect the cells with an AP-1 luciferase reporter vector (containing multiple AP-1 binding sites upstream of a luciferase gene) and a control vector (e.g., Renilla luciferase) for normalization.

  • Stimulation and Lysis:

    • 24-48 hours post-transfection, treat the cells with a stimulus known to induce pain signaling (e.g., IL-18, capsaicin, or glutamate).

    • After the desired incubation time, lyse the cells using a passive lysis buffer.

  • Luciferase Assay:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

    • Add the Renilla luciferase substrate and measure the luminescence for normalization.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each sample.

    • Express the results as fold change in AP-1 activity relative to untreated control cells.

Conclusion

The Activator Protein-1 signaling pathway represents a pivotal nexus in the molecular machinery of pain perception. Its activation in response to injury and inflammation drives the expression of key mediators of neuronal sensitization. The experimental models and techniques outlined in this guide provide a robust framework for investigating the intricate role of AP-1 in both physiological and pathological pain states. The quantitative data from preclinical studies underscore the potential of targeting AP-1 as a therapeutic strategy for the development of novel and more effective analgesics. Further research focusing on the specific contributions of different AP-1 dimer compositions and the development of highly selective inhibitors will be crucial in translating these promising preclinical findings into clinical applications for the management of chronic pain.

References

Methodological & Application

Protocol for in vitro application of AP-18.

Author: BenchChem Technical Support Team. Date: November 2025

It has come to our attention that the designation "AP-18" is utilized for multiple distinct chemical and biological entities. To ensure clarity and accuracy for researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the primary molecules identified as this compound in scientific literature.

Section 1: this compound, the TRPA1 Inhibitor

This compound is a potent and selective inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] It is a valuable tool for studying the physiological roles of TRPA1 and for investigating its potential as a therapeutic target for conditions such as pain and inflammation.

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of this compound against TRPA1 from different species.

Target Species Activator IC50 Reference
TRPA1Human50 µM Cinnamaldehyde3.1 µM[1]
TRPA1Mouse50 µM Cinnamaldehyde4.5 µM[1]
TRPA1Mouse30 µM AITC10.3 µM[1]

Note: this compound shows high selectivity for TRPA1, with no significant activity against TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8 at concentrations up to 50 µM.[1]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay for TRPA1 Inhibition

This protocol details the steps to measure the inhibition of TRPA1-mediated calcium influx in cultured cells.

Materials:

  • Cells expressing the target TRPA1 channel (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • Fura-2 AM or other suitable calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution (in DMSO)

  • TRPA1 agonist (e.g., cinnamaldehyde or AITC)

  • Multi-well plates suitable for fluorescence imaging

  • Fluorescence microscope or plate reader capable of ratiometric calcium imaging

Procedure:

  • Cell Plating: Seed the TRPA1-expressing cells onto multi-well plates and culture until they reach the desired confluency.

  • Dye Loading:

    • Wash the cells with HBSS.

    • Incubate the cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS from the stock solution.

    • Add the this compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature. Include a vehicle control (DMSO).

  • Agonist Stimulation and Data Acquisition:

    • Establish a baseline fluorescence reading.

    • Add the TRPA1 agonist to all wells to induce calcium influx.

    • Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration or the fluorescence ratio.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist TRPA1 TRPA1 Agonist->TRPA1 Activates Ca_ion Ca²⁺ Influx TRPA1->Ca_ion Allows Response Cellular Response (e.g., Nociception) Ca_ion->Response This compound This compound This compound->TRPA1 Inhibits

Caption: this compound inhibits TRPA1-mediated calcium influx.

Section 2: this compound (7β-22 dihydroxyhopane) as an Anti-Cancer Agent

This compound, isolated from the lichen Pseudocyphellaria freycinetii, has demonstrated cytotoxic and anti-proliferative effects on glioma stem cells (GSCs).[3]

Data Presentation

The following table summarizes the effective concentrations of this compound (7β-22 dihydroxyhopane) used in various in vitro assays on glioma stem cells (GSC11 and GSC23) and normal human astrocytes (NHA).

Assay Cell Lines This compound Concentration Incubation Time Observed Effect Reference
Cell Viability (alamarBlue)GSC11, GSC230-50 µM48 hoursDose-dependent cytotoxicity in GSCs; no toxic effect on NHAs.[3]
Cell Proliferation (Real-Time Confluence)GSC11, GSC2314 µMUp to 72 hoursDecreased cell confluence within 3 hours.[3]
Cell Proliferation (EdU Staining)GSCs14 µM5 hoursDecreased number of EdU-positive cells.[3]
Apoptosis (Annexin V-FITC/PI Staining)GSC11, GSC2314 µM24 hoursIncreased proportions of early and late apoptotic cells.[3]
Neuro-Sphere AssayGSCs14 µM24 hours (pre-treatment)Reduced neuro-sphere formation.[3]
Experimental Protocols

Protocol 2: Cell Viability Assay using alamarBlue

This protocol is for assessing the dose-dependent cytotoxic effects of this compound on adherent or suspension cells.

Materials:

  • Glioblastoma stem cells (GSCs) and control cells (e.g., NHAs)

  • Appropriate cell culture medium

  • This compound (7β-22 dihydroxyhopane) stock solution (in DMSO)

  • alamarBlue™ cell viability reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0-50 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • alamarBlue Assay:

    • Add alamarBlue™ reagent to each well (typically 10% of the well volume).

    • Incubate for 1-4 hours, or until a color change is observed.

  • Data Measurement: Measure the fluorescence or absorbance of the samples using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the this compound concentration to determine the cytotoxic effect.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells to be tested

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in the presence of the desired concentration of this compound (e.g., 14 µM) or vehicle control for the specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate controls to set up compensation and gates.

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.

Mandatory Visualization

cluster_workflow Experimental Workflow for this compound (7β-22 dihydroxyhopane) In Vitro A Glioblastoma Stem Cells (GSCs) in culture B Treatment with this compound (e.g., 14 µM) A->B C Cell Viability Assay (alamarBlue) B->C D Proliferation Assay (EdU Staining) B->D E Apoptosis Assay (Annexin V/PI) B->E F Data Analysis C->F D->F E->F

Caption: Workflow for assessing the anti-cancer effects of this compound.

Section 3: The Protein AP180 (also referred to as this compound)

AP180 is a clathrin assembly protein that plays a crucial role in clathrin-mediated endocytosis (CME), particularly in the recycling of synaptic vesicles (SVs) at the synapse.[4][5] It is a monomeric adaptor protein that binds to the plasma membrane, clathrin, and the AP2 complex.[5]

Function:

  • Clathrin Assembly: AP180 promotes the assembly of clathrin into coated pits and vesicles.[5]

  • Synaptic Vesicle Size Regulation: Studies have shown that AP180 is involved in regulating the size of synaptic vesicles.[4][5] Reductions in AP180 levels can lead to enlarged and variably sized synaptic vesicles.[4]

  • Synaptic Vesicle Recycling: AP180 is essential for the efficient recycling of synaptic vesicles, a process vital for sustained neurotransmission.[4]

Mandatory Visualization

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PM AP2 AP2 Complex AP2->PM Binds to PIP2 Clathrin Clathrin Triskelia AP2->Clathrin Recruits & Assembles CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Forms AP180 AP180 AP180->PM Binds to PIP2 AP180->Clathrin Recruits & Assembles Cargo Cargo Cargo->AP2 Vesicle Clathrin-Coated Vesicle CoatedPit->Vesicle Invaginates & Fissions

Caption: Role of AP180 in clathrin-mediated endocytosis.

References

Application Notes and Protocols for AP-18 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "AP-18" can refer to two distinct biological research materials: a chemical compound that acts as a selective TRPA1 channel blocker, and a murine preadipocyte cell line. This document provides detailed application notes and protocols for both, with a primary focus on the chemical compound this compound due to the greater availability of specific handling and experimental data. It is crucial for researchers to verify which entity is relevant to their specific experimental needs.

Part 1: The Chemical Compound this compound (TRPA1 Antagonist)

This compound is a selective and reversible antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel involved in sensing noxious stimuli, pain, and inflammation.[3] Due to its role in the pain pathway, this compound is a valuable tool for studying neurogenic inflammation, neuropathic pain, and sensory neuron excitability.[1] It has been shown to reduce cinnamaldehyde-induced nociception and reverse mechanical hyperalgesia in mice.[4]

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 55224-94-7[1]
Molecular Formula C₁₁H₁₂ClNO[1]
Molecular Weight 209.67 g/mol [1]
Appearance White to off-white solid[1]
Purity >98% (HPLC)[1]
Solubility Soluble to 100 mM in DMSOSoluble to 100 mM in ethanol>10 mg/mL in DMSO[1]
Storage Temperature -20°C[1]
Experimental Protocols

1. Dissolving this compound for Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted to the desired final concentration in cell culture media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warm Solvent: Bring the DMSO or ethanol to room temperature before use.

  • Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Prepare Stock Solution:

    • For a 100 mM stock solution in DMSO , add the appropriate volume of DMSO to the weighed this compound. For example, to prepare 1 mL of a 100 mM stock, add 1 mL of DMSO to 20.97 mg of this compound.

    • For a 100 mM stock solution in ethanol , follow the same calculation as with DMSO.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.

  • Sterilization: If necessary, the stock solution can be sterile-filtered through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[2] It is recommended to prepare and use solutions on the same day if possible.[2] If storage is required, solutions can be stored at -20°C for up to one month.[2]

2. Preparing Working Solutions for Cell Culture

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Equilibrate: Ensure the solution is at room temperature and that no precipitate has formed.[2] If precipitation is observed, gently warm and vortex the solution until it is clear.

  • Dilution: Serially dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to add the this compound stock solution to the medium and mix immediately to prevent precipitation. The final concentration of the solvent (DMSO or ethanol) in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its use in cell culture.

AP18_Signaling_Pathway cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Mediates Noxious_Stimuli Noxious Stimuli (e.g., Cinnamaldehyde) Noxious_Stimuli->TRPA1 Activates AP18 This compound AP18->TRPA1 Inhibits Cellular_Response Cellular Response (Pain, Inflammation) Ca_Influx->Cellular_Response AP18_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Dissolve Dissolve this compound in DMSO or Ethanol Stock Prepare High-Concentration Stock Solution Dissolve->Stock Store Aliquot and Store at -20°C Stock->Store Thaw Thaw Stock Solution Store->Thaw Dilute Dilute in Cell Culture Medium to Working Concentration Thaw->Dilute Treat Treat Cells with This compound Working Solution Dilute->Treat Analyze Analyze Cellular Response Treat->Analyze AP18_Cell_Culture_Workflow Start Start with Cryopreserved This compound Cells Thaw Thaw and Culture in Serum-Containing Medium Start->Thaw Grow Grow to Confluence Thaw->Grow Induce Induce Differentiation with Adipogenic Agents Grow->Induce Differentiate Monitor Adipocyte Differentiation Induce->Differentiate Analyze Analyze Differentiated Adipocytes Differentiate->Analyze

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-18 is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel that plays a crucial role in sensing a variety of noxious stimuli, leading to pain, inflammation, and respiratory responses. Its activation allows the influx of cations, including calcium (Ca²⁺), which acts as a second messenger to trigger downstream signaling cascades. Due to its specificity, this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of TRPA1 channels. Calcium imaging assays are a common method to assess the activity of TRPA1 and the efficacy of its inhibitors like this compound.[1][2] These assays monitor changes in intracellular calcium concentrations in response to TRPA1 agonists and antagonists.

This document provides detailed application notes and protocols for the use of this compound in calcium imaging assays, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Summary of this compound Activity

The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and selectivity.

ParameterSpeciesAgonistAssayValueReferences
IC₅₀ Human50 µM CinnamaldehydeTRPA1 Activation3.1 µM[1][2][3]
IC₅₀ Mouse50 µM CinnamaldehydeTRPA1 Activation4.5 µM[1][2][3]
IC₅₀ Not Specified30 µM AITCYo-Pro Uptake10.3 µM[1]
Selectivity Not SpecifiedVariousTRP Channel ActivationNo significant block of TRPV1, V2, V3, V4, or M8 at up to 50 µM[1][4]
In vivo Concentration MouseCinnamaldehydeNociception1 mM (hindpaw injection)[1]
Solubility Not SpecifiedNot ApplicableNot ApplicableSoluble to 100 mM in DMSO and ethanol[5]

Signaling Pathway of TRPA1 Inhibition by this compound

The diagram below illustrates the mechanism of action of this compound in blocking TRPA1-mediated calcium influx. TRPA1 channels, present on the cell membrane, are activated by various agonists (e.g., cinnamaldehyde, AITC). This activation leads to an influx of calcium ions into the cell, which can be visualized using calcium-sensitive fluorescent indicators. This compound acts as a selective blocker of the TRPA1 channel, preventing this calcium influx and the subsequent downstream signaling.

TRPA1_Inhibition_by_AP18 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist TRPA1 Agonist (e.g., Cinnamaldehyde, AITC) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates AP18 This compound AP18->TRPA1 Inhibits Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Mediates Ca_imaging Calcium Imaging (Fluorescence Increase) Ca_influx->Ca_imaging Leads to Calcium_Imaging_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Imaging and Analysis Cell_Culture 1. Cell Culture (TRPA1-expressing cells) Dye_Loading 2. Calcium Dye Loading (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading AP18_Incubation 3. Pre-incubation with this compound (or vehicle control) Dye_Loading->AP18_Incubation Baseline 4. Record Baseline Fluorescence AP18_Incubation->Baseline Agonist_Addition 5. Add TRPA1 Agonist Baseline->Agonist_Addition Record_Response 6. Record Fluorescence Change Agonist_Addition->Record_Response Data_Analysis 7. Data Analysis (Calculate IC₅₀) Record_Response->Data_Analysis

References

Application Notes and Protocols for Studying TRPA1 in Primary Sensory Neurons Using AP-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a critical sensor of noxious environmental and endogenous stimuli. Its activation is implicated in various physiological and pathophysiological processes, including pain, inflammation, and respiratory conditions. AP-18 is a potent and selective antagonist of the TRPA1 channel, making it an invaluable tool for elucidating the role of TRPA1 in cellular signaling and disease models. These application notes provide detailed protocols for the use of this compound to study TRPA1 function in primary sensory neurons.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, facilitating experimental design and data interpretation.

Table 1: Potency of this compound against TRPA1

SpeciesAgonistAssay TypeIC50 ValueReference
HumanCinnamaldehyde (50 µM)Calcium Influx (FLIPR)3.1 µM[1][2]
MouseCinnamaldehyde (50 µM)Calcium Influx (FLIPR)4.5 µM[1][2]
MouseAITC (30 µM)Yo-Pro Uptake10.3 µM[1][2]

AITC: Allyl isothiocyanate

Table 2: Selectivity of this compound

ChannelAgonistThis compound Concentration% InhibitionReference
TRPV1Capsaicin (200 nM)Up to 50 µMNot appreciable[1]
TRPV22-APB (150 µM)Up to 50 µMNot appreciable[1]
TRPV32-APB (30 µM)Up to 50 µMNot appreciable[1]
TRPV44α-PDD (20 µM)Up to 50 µMNot appreciable[1]
TRPM8Menthol (20 µM)Up to 50 µMNot appreciable[1]

2-APB: 2-Aminoethoxydiphenyl borate; 4α-PDD: 4α-Phorbol 12,13-didecanoate

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TRPA1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_membrane Sensory Neuron Membrane cluster_downstream Downstream Signaling & Cellular Response Agonists Electrophilic Agonists (e.g., AITC, Cinnamaldehyde) TRPA1 TRPA1 Channel Agonists->TRPA1 Covalent Modification Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin) GPCR GPCR (e.g., B2 Receptor) Inflammatory_Mediators->GPCR Binding Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx PLC PLC Activation GPCR->PLC AP18 This compound AP18->TRPA1 Blockade Sensitization Channel Sensitization Ca_Influx->Sensitization Depolarization Membrane Depolarization Ca_Influx->Depolarization PLC->TRPA1 Modulation AP_Firing Action Potential Firing Depolarization->AP_Firing Neurotransmitter_Release Neuropeptide Release (CGRP, Substance P) AP_Firing->Neurotransmitter_Release Pain_Sensation Pain Sensation AP_Firing->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation Neurotransmitter_Release->Neurogenic_Inflammation Neurogenic_Inflammation->Pain_Sensation

TRPA1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Neuron Preparation cluster_exp Experimental Procedures cluster_readout Data Acquisition & Analysis Isolation 1. Isolate DRG Neurons Culture 2. Culture Neurons Isolation->Culture AP18_Incubation 3. Pre-incubate with this compound or Vehicle Culture->AP18_Incubation Agonist_Application 4. Apply TRPA1 Agonist (e.g., AITC) AP18_Incubation->Agonist_Application Ca_Imaging Calcium Imaging (Measure [Ca²⁺]i) Agonist_Application->Ca_Imaging Electrophysiology Electrophysiology (Measure currents, APs) Agonist_Application->Electrophysiology Analysis 5. Data Analysis (Compare this compound vs. Vehicle) Ca_Imaging->Analysis Electrophysiology->Analysis

References

Application of AP-18 in Patch-Clamp Electrophysiology: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-18 is a selective and reversible antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2][3][4] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in mediating inflammatory pain and neurogenic inflammation. Its activation by a wide range of exogenous and endogenous irritants, including environmental irritants and inflammatory mediators, makes it a significant target for the development of novel analgesic and anti-inflammatory therapeutics. Patch-clamp electrophysiology is an indispensable technique for characterizing the pharmacological effects of compounds like this compound on ion channel function with high temporal and spatial resolution. This document provides detailed application notes and protocols for the use of this compound in patch-clamp studies of TRPA1 channels.

Data Presentation

The following table summarizes the quantitative data for this compound's inhibitory activity on TRPA1 channels.

Parameter Species Value Assay Conditions Reference
IC50 Human3.1 µMInhibition of cinnamaldehyde-induced activation[1][2][3][4][5][6]
IC50 Mouse4.5 µMInhibition of cinnamaldehyde-induced activation[1][2][3][4][5][6]
IC50 Mouse10.3 µMInhibition of AITC-induced Yo-Pro uptake[2][5][6]

This compound has been shown to have minimal effect on other TRP channels such as TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8 at concentrations up to 50 µM, highlighting its selectivity for TRPA1.[5]

Mechanism of Action

This compound acts as a channel blocker, reversibly inhibiting the flow of ions through the TRPA1 pore.[1][2][3][4] This blockade has been demonstrated to be effective against activation by various TRPA1 agonists, including cinnamaldehyde and mustard oil.[1][2][4] In vivo studies have shown that this compound can block cinnamaldehyde-induced nociception and reverse mechanical hyperalgesia, confirming its analgesic potential.[2][3][6]

Experimental Protocols

The following protocols are designed for investigating the effects of this compound on TRPA1 channels using the whole-cell patch-clamp technique. These protocols can be adapted for various cell types expressing endogenous or heterologous TRPA1 channels, such as dorsal root ganglion (DRG) neurons or HEK293 cells.

Cell Preparation

For Primary Neuron Cultures (e.g., DRG neurons):

  • Isolate dorsal root ganglia from the desired animal model.

  • Enzymatically dissociate the ganglia using a solution containing collagenase and dispase.

  • Mechanically triturate the ganglia to obtain a single-cell suspension.

  • Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture in a suitable neurobasal medium supplemented with growth factors.

  • Allow the neurons to adhere and grow for 24-48 hours before recording.

For Heterologous Expression Systems (e.g., HEK293 cells):

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Transfect the cells with a plasmid encoding the desired TRPA1 channel (human or mouse) using a suitable transfection reagent.

  • Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

  • Plate the transfected cells onto coverslips 24 hours post-transfection and allow them to grow for another 24-48 hours before recording.

Solutions
Solution Type Components Concentration (mM)
External (Extracellular) Solution NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
Internal (Pipette) Solution K-Gluconate140
MgCl22
HEPES10
EGTA1
Mg-ATP4
Na-GTP0.3
Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[3][6] Store at -20°C. Dilute to the final desired concentration in the external solution immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.

Whole-Cell Patch-Clamp Recording
  • Place a coverslip with the prepared cells into the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a target cell with the patch pipette while applying positive pressure.

  • Once a dimple is observed on the cell membrane, release the positive pressure to form a Giga-ohm seal.

  • Apply a brief pulse of negative pressure to rupture the membrane and establish the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the recording.

Voltage-Clamp Protocol

To study the effect of this compound on TRPA1 currents, a voltage-ramp protocol is commonly used.

  • Hold the cell at a holding potential of -60 mV.

  • Apply a voltage ramp from -100 mV to +100 mV over 200-500 ms.

  • Record the baseline current in the external solution.

  • Apply a known TRPA1 agonist (e.g., 100 µM AITC or 50 µM cinnamaldehyde) to activate the TRPA1 channels and record the agonist-induced current.

  • Co-apply the TRPA1 agonist with different concentrations of this compound to determine its inhibitory effect.

  • A washout step with the external solution should be performed to check for the reversibility of the block.

Data Analysis

  • Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) from the voltage-ramp recordings.

  • Subtract the baseline current from the agonist-induced current to isolate the TRPA1-mediated current.

  • Normalize the current in the presence of this compound to the control agonist-induced current.

  • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_protocol Experimental Protocol cluster_analysis Data Analysis Cell_Culture Cell Culture/ Neuron Isolation Plating Plating on Coverslips Cell_Culture->Plating Seal_Formation Giga-ohm Seal Formation Plating->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Agonist Apply TRPA1 Agonist Baseline->Agonist AP18 Apply this compound + Agonist Agonist->AP18 Washout Washout AP18->Washout Current_Measurement Measure Currents Washout->Current_Measurement Normalization Normalize Data Current_Measurement->Normalization IC50_Calculation Calculate IC50 Normalization->IC50_Calculation

Caption: Experimental workflow for patch-clamp analysis of this compound on TRPA1 channels.

Signaling Pathway of TRPA1 Inhibition by this compound

signaling_pathway cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ion_Influx Cation Influx (Na+, Ca2+) TRPA1->Ion_Influx Opens Agonist TRPA1 Agonist (e.g., Cinnamaldehyde) Agonist->TRPA1 Activates AP18 This compound AP18->TRPA1 Blocks Cellular_Response Cellular Response (e.g., Nociception) Ion_Influx->Cellular_Response

Caption: this compound blocks TRPA1 channel activation and subsequent cation influx.

References

Application Notes and Protocols for AP-18 in Cold Hypersensitivity Research

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Cold hypersensitivity, characterized by an exaggerated pain response to cold stimuli, is a debilitating symptom in various pathological conditions, including neuropathic and inflammatory pain. The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel expressed in nociceptive sensory neurons, has emerged as a key player in mediating this phenomenon. While its role as a direct sensor of acute noxious cold is debated, its involvement in cold hypersensitivity following injury or inflammation is well-established.[1][2][3][4] AP-18 is a potent and selective antagonist of the TRPA1 channel, making it an invaluable pharmacological tool for investigating the mechanisms of cold hypersensitivity and for the preclinical assessment of potential analgesic compounds.[5]

These application notes provide a comprehensive overview of the use of this compound in studying cold hypersensitivity, including its mechanism of action, quantitative data, and detailed experimental protocols for in vitro and in vivo models.

Mechanism of Action

This compound is a reversible antagonist of the TRPA1 ion channel.[6] In pathological states such as inflammation or nerve injury, endogenous inflammatory mediators and reactive oxygen species (ROS) are released.[2][4][7] These substances can sensitize or directly activate TRPA1 channels on sensory nerve fibers. Mild cooling can then markedly potentiate these agonist-evoked TRPA1 currents, leading to an exaggerated pain response (cold hypersensitivity).[4] this compound blocks the influx of cations (including Ca2+) through the TRPA1 channel pore, thereby preventing neuronal depolarization and the transmission of pain signals.[5] By inhibiting TRPA1, this compound allows researchers to dissect the specific contribution of this channel to cold-induced pain behaviors in various disease models.

Data Presentation: Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound, facilitating its effective use in experimental design.

ParameterSpeciesValueAssay TypeReference
IC50 (vs. Cinnamaldehyde) Human3.1 µMRatiometric Ca2+ Imaging (HEK cells)[5]
IC50 (vs. Cinnamaldehyde) Mouse4.5 µMRatiometric Ca2+ Imaging (CHO cells)[5]
IC50 (vs. AITC) Mouse10.3 µMYo-Pro Uptake Assay[5]
Effective Concentration (In Vivo) Mouse1 mM (intraplantar)Cinnamaldehyde-induced nociception[5]

Signaling Pathway and Experimental Visualizations

To aid in the conceptual understanding and practical application of this compound, the following diagrams illustrate the key pathways and experimental workflows.

TRPA1_Signaling_Pathway cluster_stimuli Pathological Stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Events Inflammation Inflammation/ Nerve Injury TRPA1 TRPA1 Channel Inflammation->TRPA1 Sensitize/ Activate ROS Reactive Oxygen Species (ROS) ROS->TRPA1 Sensitize/ Activate Endogenous_Agonists Endogenous Agonists Endogenous_Agonists->TRPA1 Sensitize/ Activate Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Opens AP18 This compound (Antagonist) AP18->TRPA1 Blocks Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Cold Cold Stimulus (<17°C) Cold->TRPA1 Potentiates Activation In_Vitro_Workflow A 1. Culture DRG Neurons on glass coverslips B 2. Load cells with Fura-2 AM or Fluo-4 AM A->B C 3. Establish Baseline (HBS perfusion at 37°C) B->C D 4. Apply TRPA1 Agonist (e.g., 30 µM AITC) at 37°C C->D E 5. Co-apply Agonist + Cold Stimulus (~15°C) D->E F 6. Washout E->F G 7. Pre-incubate with This compound (e.g., 10 µM) F->G H 8. Repeat Agonist + Cold Stimulus G->H I 9. Analyze intracellular Ca2+ concentration H->I In_Vivo_Workflow cluster_Phase1 Baseline & Induction cluster_Phase2 Testing A 1. Acclimate animals to testing environment B 2. Measure baseline paw withdrawal latency on cold plate (e.g., 10°C) A->B C 3. Induce hypersensitivity (e.g., intraplantar CFA) B->C D 4. Confirm cold hypersensitivity (24h post-CFA) C->D E 5. Administer this compound or Vehicle (e.g., intraplantar) D->E F 6. Measure paw withdrawal latency at multiple time points post-dosing E->F G 7. Analyze data: Compare withdrawal latencies between groups F->G

References

Application Notes and Protocols for Immunohistochemistry Following AP-18 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for performing immunohistochemistry (IHC) on tissues or cells following treatment with AP-18. It is important to note that "this compound" has been used to describe at least two distinct molecules: a TRPA1 inhibitor and 7β-22 dihydroxyhopane, a compound with cytotoxic effects on glioblastoma stem cells (GSCs). This document will focus on the latter, a potential anti-cancer agent, and will outline protocols to assess its cellular effects.

This compound (7β-22 dihydroxyhopane) has been shown to reduce the viability and proliferation of GSCs while inducing programmed cell death.[1] Therefore, a key application of IHC after this compound treatment is to visualize and quantify changes in protein expression related to apoptosis, cell proliferation, and relevant signaling pathways. This protocol provides a generalized method that can be adapted for specific antibodies and sample types.

Data Presentation: Quantifying the Effects of this compound

Immunohistochemical staining can be quantified to assess the impact of this compound treatment. The following table presents hypothetical data from an IHC experiment on glioblastoma tissue treated with this compound, illustrating how results can be summarized. The data represents the percentage of positively stained cells for key markers related to apoptosis and cell proliferation.

Target ProteinFunctionControl Group (% Positive Cells)This compound Treated Group (% Positive Cells)Fold Change
Cleaved Caspase-3Apoptosis Execution5%45%+9.0
Ki-67Cell Proliferation60%15%-4.0
p53Tumor Suppressor10%30%+3.0
c-Jun (AP-1)Transcription Factor20%5%-4.0

Experimental Protocols

This section details the step-by-step protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Specimen Preparation
  • Fixation : Immediately following dissection, fix the tissue (not exceeding 3mm in thickness) in 10% neutral buffered formalin for 24 hours at room temperature.[2]

  • Dehydration : Dehydrate the fixed tissue by sequential immersion in increasing concentrations of alcohol (e.g., 70%, 80%, 95% for 5 minutes each), followed by three changes in 100% alcohol for 5 minutes each.[3]

  • Clearing : Clear the tissue by immersing it in two changes of xylene for 5 minutes each.[3]

  • Paraffin Infiltration & Embedding : Immerse the tissue in three changes of molten paraffin wax for 5 minutes each, then embed in a paraffin block.[3] These blocks can be stored at room temperature.

  • Sectioning : Cut 4-6 µm thick sections from the paraffin block using a microtome.

  • Mounting : Float the sections in a water bath and mount them on positively charged glass slides.

  • Drying : Dry the slides overnight at 37°C or for 1 hour at 60°C.

II. Staining Procedure
  • Deparaffinization and Rehydration :

    • Immerse slides in xylene (3 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 changes, 3 minutes each).

    • Immerse in 70% ethanol (2 changes, 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval :

    • This step is crucial for unmasking epitopes that are cross-linked by formalin fixation.[4] Heat-Induced Epitope Retrieval (HIER) is the most common method.[2]

    • Immerse slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).[3]

    • Heat the container to 95-100°C for 10-20 minutes.[3] The optimal time may vary depending on the antibody and tissue.

    • Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[3]

    • Rinse slides with Phosphate Buffered Saline (PBS) twice for 5 minutes each.[3]

  • Blocking :

    • Peroxidase Blocking : To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes. Rinse with PBS.

    • Non-specific Binding Blocking : Incubate sections with a blocking solution (e.g., 1% Bovine Serum Albumin or normal serum from the same species as the secondary antibody) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[2][5]

  • Primary Antibody Incubation :

    • Drain the blocking solution from the slides without rinsing.

    • Apply the primary antibody, diluted to its optimal concentration in the diluent, to cover the tissue section.

    • Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[5]

  • Secondary Antibody Incubation :

    • Wash slides three times in PBS for 5 minutes each.[5]

    • Apply the enzyme-conjugated secondary antibody (e.g., HRP-conjugated), diluted in diluent, to each section.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.[2]

  • Detection :

    • Wash slides three times in PBS for 5 minutes each.

    • Apply the chromogen substrate solution, such as DAB (3,3'-Diaminobenzidine), until the desired color intensity develops (typically <5 minutes).[3] Handle DAB with care as it is a suspected carcinogen.[3]

    • Wash slides with PBS or distilled water to stop the reaction.[3]

  • Counterstaining :

    • Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.[3]

    • Rinse gently in running tap water for 5-10 minutes.[3]

  • Dehydration and Mounting :

    • Dehydrate the sections through graded alcohols (e.g., 95%, 100%).[3]

    • Clear in xylene and apply a coverslip using a permanent mounting medium.[3]

  • Microscopy :

    • Observe the staining pattern under a light microscope and capture images for analysis.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow for immunohistochemistry and a potential signaling pathway affected by this compound treatment.

G cluster_prep Sample Preparation cluster_stain IHC Staining cluster_analysis Analysis Tissue Tissue Collection (Control vs. This compound Treated) Fixation Formalin Fixation Tissue->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-6µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Protein) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chromogen Detection (DAB) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount Microscopy Microscopy & Imaging DehydrateMount->Microscopy Quantification Image Analysis & Quantification Microscopy->Quantification

Caption: Experimental workflow for immunohistochemistry.

G AP18 This compound Treatment Stress Cellular Stress AP18->Stress MAPK MAPK Pathway (JNK, p38) Stress->MAPK Bax Bax/Bak Activation Stress->Bax AP1 AP-1 (c-Jun/c-Fos) Inhibition MAPK->AP1 Modulation Proliferation Cell Proliferation (Ki-67) AP1->Proliferation Mitochondria Mitochondria Bax->Mitochondria Outer Membrane Permeabilization Casp9 Caspase-9 Activation Mitochondria->Casp9 Cytochrome c release Casp3 Caspase-3 Activation (Cleaved Caspase-3) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosis->Proliferation Inhibits

Caption: Potential signaling pathway affected by this compound.

References

Application Note: Measuring the Efficacy of AP-18, an Inhibitor of the IL-18 Signaling Pathway, via a Dose-Response Analysis of AP-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the efficacy of AP-18, a novel inhibitor of the Interleukin-18 (IL-18) signaling pathway. The efficacy is quantified by measuring the inhibition of the downstream transcription factor, Activator Protein-1 (AP-1), using a luciferase reporter assay. This application note includes the scientific background, experimental procedures, data analysis, and representative data presented in a clear, tabular format.

Introduction

Interleukin-18 (IL-18) is a pro-inflammatory cytokine from the IL-1 superfamily that plays a crucial role in both innate and adaptive immune responses.[1][2] Upon binding to its receptor complex, IL-18 initiates a signaling cascade that activates key downstream pathways, including the mitogen-activated protein kinase (MAPK) and NF-κB pathways.[1][3] A critical consequence of this cascade is the activation of the transcription factor AP-1 (Activator Protein-1), which regulates the expression of various genes involved in inflammation and cellular proliferation.[4][5] Given its role in inflammatory diseases, the IL-18 pathway is a significant target for therapeutic intervention.

This compound is a novel small molecule inhibitor designed to target the IL-18 signaling pathway. This application note details a robust method for quantifying the inhibitory efficacy of this compound by establishing a dose-response curve. The protocol utilizes an AP-1-driven luciferase reporter assay in a human cell line to measure the modulation of IL-18-induced AP-1 activity across a range of this compound concentrations.

Signaling Pathway

The binding of IL-18 to its receptor (IL-18R) complex triggers the recruitment of the adaptor protein MyD88. This initiates a phosphorylation cascade involving IRAK and TRAF6, which in turn activates MAPK pathways (p38, JNK).[3] These kinases then phosphorylate and activate components of the AP-1 complex (e.g., c-Jun), leading to its translocation to the nucleus and transcription of target genes.[3][6] this compound is hypothesized to interfere with this signal transmission, thereby reducing AP-1 transcriptional activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL18 IL-18 IL18R IL-18R Complex IL18->IL18R MyD88 MyD88 IL18R->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK p38 / JNK (MAPK Pathway) TRAF6->MAPK AP1_inactive Inactive AP-1 (c-Jun/c-Fos) MAPK->AP1_inactive AP1_active Active AP-1 AP1_inactive->AP1_active Phosphorylation AP18 This compound AP18->MAPK Inhibition DNA AP-1 Response Element (DNA) AP1_active->DNA Transcription Gene Transcription (e.g., IL-8, MMPs) DNA->Transcription G Day1 Day 1: Seed Cells Seed HEK293 cells into a 96-well plate at 2x10^4 cells/well. Day2 Day 2: Transfect Cells Co-transfect with pAP1-Luc and pRL-TK plasmids. Day1->Day2 Day3_Treat Day 3: Treat & Stimulate 1. Starve cells (serum-free media). 2. Add this compound dilutions (pre-treatment). 3. Add IL-18 (50 ng/mL) to stimulate. Day2->Day3_Treat Day4_Assay Day 4: Lyse & Read 1. Lyse cells. 2. Measure Firefly Luciferase activity. 3. Measure Renilla Luciferase activity. Day3_Treat->Day4_Assay Analysis Data Analysis 1. Normalize Firefly to Renilla. 2. Plot dose-response curve. 3. Calculate IC50. Day4_Assay->Analysis G Concentration This compound Concentration (Log Scale) Curve Non-linear Regression (Sigmoidal Curve Fit) Concentration->Curve Inhibition % Inhibition of AP-1 Activity Inhibition->Curve IC50 IC50 Value (Concentration at 50% Inhibition) Curve->IC50

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AP-18 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common solubility challenges encountered with the experimental compound AP-18 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a hydrophobic molecule that exhibits low solubility in aqueous solutions. For most in vitro and in vivo studies, the use of organic solvents to prepare stock solutions and subsequent dilution in aqueous media is necessary. It is crucial to handle the dilution process carefully to avoid precipitation.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound. Other organic solvents such as ethanol or dimethylformamide (DMF) can also be used. The choice of solvent may depend on the specific experimental requirements and cell culture conditions.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can be used to mitigate this problem:

  • Reduce the final concentration: Lowering the final concentration of this compound in the aqueous medium may keep it in solution.

  • Use a co-solvent: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of this compound.[1][2][3]

  • Employ sonication: Sonication can help to disperse the compound and facilitate its dissolution.

  • Gentle warming: In some cases, gentle warming of the solution can improve solubility. However, the thermal stability of this compound should be considered.

  • pH adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may enhance its solubility.[1][4]

Q4: Can I use surfactants or cyclodextrins to improve the aqueous solubility of this compound?

A4: Yes, surfactants and cyclodextrins are effective solubility enhancers.[5]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate the hydrophobic this compound, thereby increasing its apparent solubility in aqueous solutions.[6]

  • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, where the hydrophobic compound is encapsulated within the cyclodextrin cavity, increasing its water solubility.[5]

Troubleshooting Guides

Issue 1: this compound Precipitation in Cell Culture Media

Symptoms:

  • Visible precipitate or cloudiness in the cell culture well after adding the this compound solution.

  • Inconsistent or lower-than-expected biological activity.

Troubleshooting Workflow:

start Precipitation Observed in Cell Culture Media q1 Is the final DMSO concentration >0.5%? start->q1 a1_yes Reduce DMSO concentration by preparing a more dilute stock or using a smaller volume. q1->a1_yes Yes q2 Is the final this compound concentration too high? q1->q2 No end Issue Resolved a1_yes->end a2_yes Perform a dose-response experiment to determine the maximum soluble concentration. q2->a2_yes Yes q3 Was the dilution performed correctly? q2->q3 No a2_yes->end a3_yes Add the this compound stock solution to the media while vortexing to ensure rapid mixing. q3->a3_yes No q3->end Yes a3_yes->end start Inconsistent Assay Results q1 Is the this compound solution freshly prepared? start->q1 a1_no Prepare fresh dilutions from a stock solution for each experiment to avoid degradation. q1->a1_no No q2 Is the aqueous solution clear? q1->q2 Yes end Improved Consistency a1_no->end a2_no Filter the final solution through a 0.22 µm filter to remove any undissolved particles. q2->a2_no No q3 Are you using a solubility enhancer? q2->q3 Yes a2_no->end a3_no Consider using a co-solvent, surfactant, or cyclodextrin to improve solubility. q3->a3_no No q3->end Yes a3_no->end cluster_cell Sensory Neuron cluster_extracellular Extracellular TRPA1 TRPA1 Channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Nociception Nociceptive Signaling Ca_influx->Nociception Agonist TRPA1 Agonist (e.g., Cinnamaldehyde) Agonist->TRPA1 Activates AP18 This compound AP18->TRPA1 Inhibits start Poorly Soluble Compound (this compound) solubility_screen Initial Solubility Screening (Water, Buffers, Organic Solvents) start->solubility_screen decision Is aqueous solubility sufficient? solubility_screen->decision formulation_dev Formulation Development decision->formulation_dev No end Proceed with Experiment decision->end Yes cosolvent Co-solvency formulation_dev->cosolvent ph_adjust pH Adjustment formulation_dev->ph_adjust surfactant Surfactants formulation_dev->surfactant cyclodextrin Cyclodextrins formulation_dev->cyclodextrin optimization Optimization and Validation cosolvent->optimization ph_adjust->optimization surfactant->optimization cyclodextrin->optimization optimization->end

References

Preventing off-target effects of AP-18 in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the TRPA1 inhibitor, AP-18. The information provided is intended to help prevent and troubleshoot potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, with the chemical name 4-(4-Chlorophenyl)-3-methyl-3-buten-2-one oxime, is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2][3] TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli, pain, and inflammation. This compound is a reversible channel blocker, making it a useful tool for studying the role of TRPA1 in various physiological and pathological processes.[1][2][3]

Q2: What are the known off-target effects of this compound?

The primary documented off-target effect of this compound is its smooth muscle-depressant activity, observed at concentrations between 10-100 µmol/L.[4] This effect is considered non-specific and independent of TRPA1 inhibition. It has been shown to inhibit cholinergic nerve-mediated twitch responses and contractions induced by acetylcholine and histamine in guinea pig small intestine.[4] At a concentration of 30 µmol/L, this compound also blocked spontaneous contractions of human jejunum.[4]

Q3: How can I be sure that the observed effects in my experiment are due to TRPA1 inhibition and not off-target effects?

To ensure the observed phenotype is due to on-target TRPA1 inhibition, a combination of the following strategies is recommended:

  • Dose-response analysis: The potency of this compound in producing the observed phenotype should correlate with its potency for inhibiting TRPA1.

  • Use of structurally unrelated inhibitors: Confirm your findings with other TRPA1 antagonists that have a different chemical structure, such as HC-030031 or A-967079.

  • Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the TRPA1 gene. The resulting phenotype should mimic the effect of this compound.

  • Use of an inactive control: If available, use a structurally similar but inactive analog of this compound as a negative control.

Troubleshooting Guide

Issue: I am observing an unexpected inhibitory effect on smooth muscle preparations.

This is likely due to the known off-target activity of this compound as a smooth muscle depressant.[4]

Troubleshooting Steps:

  • Review your this compound concentration: The smooth muscle-depressant effect is typically observed at concentrations of 10 µmol/L and higher.[4] If possible, lower the concentration of this compound to a range that is effective for TRPA1 inhibition but below the threshold for smooth muscle effects.

  • Perform control experiments:

    • Use a structurally unrelated TRPA1 antagonist, such as HC-030031 or A-967079, which may not share the same off-target profile.

    • If the effect persists with other TRPA1 inhibitors, it is more likely to be an on-target effect. If the effect is unique to this compound, it is likely an off-target effect.

  • Investigate the signaling pathway: The off-target effect of this compound on smooth muscle may involve interference with calcium signaling or the RhoA/Rho kinase pathway, which are crucial for smooth muscle contraction.[5][6][7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and recommended control compounds.

Table 1: On-Target Activity of this compound

TargetSpeciesAssayIC₅₀Reference(s)
TRPA1HumanCinnamaldehyde-induced Ca²⁺ influx3.1 µM[1][2][3]
TRPA1MouseCinnamaldehyde-induced Ca²⁺ influx4.5 µM[1][2][3]
TRPA1GeneralAITC-induced Yo-Pro uptake10.3 µM[1][3]

Table 2: Off-Target Profile of this compound

Off-TargetSpeciesAssayEffective ConcentrationReference(s)
Smooth Muscle ContractionGuinea PigInhibition of cholinergic twitch responses10-100 µmol/L[4]
Smooth Muscle ContractionHumanBlockade of spontaneous contractions30 µmol/L[4]
TRPV1, TRPV2, TRPV3, TRPV4, TRPM8Not specifiedNot specifiedNo significant block up to 50 µM[1]

Table 3: Recommended Control Compounds

CompoundTargetSpeciesIC₅₀Reference(s)
HC-030031TRPA1Human6.2 µM (AITC-evoked Ca²⁺ influx)[10][11][12]
A-967079TRPA1Human67 nM[13][14][15]
A-967079TRPA1Rat289 nM[13][14][15]

Experimental Protocols

Protocol 1: Validating On-Target TRPA1 Inhibition using a Calcium Influx Assay

This protocol is designed to confirm that this compound is inhibiting TRPA1 in your cellular system.

Materials:

  • Cells expressing the TRPA1 channel (e.g., HEK293-TRPA1)

  • This compound

  • TRPA1 agonist (e.g., Allyl isothiocyanate - AITC or Cinnamaldehyde)

  • A structurally unrelated TRPA1 inhibitor (e.g., HC-030031 or A-967079)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • Microplate reader with fluorescence detection

Procedure:

  • Cell Preparation: Plate TRPA1-expressing cells in a 96-well plate and grow to confluency.

  • Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound, HC-030031, and A-967079 in assay buffer. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Add the diluted compounds to the respective wells and incubate for 10-20 minutes at 37°C.

  • Agonist Stimulation: Add a pre-determined concentration of the TRPA1 agonist (e.g., EC₈₀ of AITC) to all wells.

  • Data Acquisition: Immediately measure the change in fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the dose-dependent inhibition of the agonist-induced calcium influx for each compound and determine the IC₅₀ values. The IC₅₀ of this compound should be consistent with published values for on-target activity.

Protocol 2: Control Experiment to Differentiate On-Target vs. Off-Target Effects

This protocol helps determine if an observed cellular phenotype is a result of TRPA1 inhibition or an off-target effect of this compound.

Procedure:

  • Establish the Phenotypic Assay: Optimize an assay that measures the biological response of interest in your cell or tissue model.

  • Dose-Response with this compound: Perform a dose-response experiment with this compound to determine the concentration at which the phenotype is observed.

  • Comparative Analysis with Control Compounds:

    • Repeat the phenotypic assay using a range of concentrations of a structurally unrelated TRPA1 inhibitor (e.g., A-967079).

    • If the phenotype is also observed with the control inhibitor and the potency correlates with its known TRPA1 inhibitory activity, it is likely an on-target effect.

    • If the phenotype is only observed with this compound, or at concentrations that do not align with its TRPA1 IC₅₀, it is likely an off-target effect.

  • Genetic Knockdown/Knockout:

    • Reduce or eliminate TRPA1 expression in your model system using siRNA or CRISPR.

    • If the phenotype is absent in the TRPA1-deficient cells/tissues, this strongly supports an on-target mechanism.

Visualizations

On_Target_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TRPA1 Agonist TRPA1 Agonist TRPA1 TRPA1 Channel TRPA1 Agonist->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Cellular_Response Cellular Response (e.g., Nociception) Ca_Influx->Cellular_Response Initiates AP18 This compound AP18->TRPA1 Inhibits

Caption: On-Target Signaling Pathway of this compound.

Off_Target_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Acetylcholine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Induces MLCK MLCK Activation Ca_Release->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction AP18 This compound (>10 µM) AP18->Contraction Inhibits (Non-specific)

Caption: Postulated Off-Target Effect of this compound on Smooth Muscle Contraction.

Experimental_Workflow start Start: Observe Phenotype with this compound q1 Does phenotype persist with structurally different TRPA1 inhibitor? start->q1 q2 Does phenotype disappear with TRPA1 knockdown? q1->q2 Yes off_target Conclusion: Likely Off-Target Effect q1->off_target No on_target Conclusion: Likely On-Target Effect q2->on_target Yes q2->off_target No

Caption: Logical Workflow for Differentiating On- and Off-Target Effects.

References

How to minimize AP-18 cytotoxicity in long-term studies.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research purposes only. "AP-18" is understood to be the experimental compound 7β-22-dihydroxyhopane, which has shown selective cytotoxicity against glioblastoma stem cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental compound, identified as 7β-22-dihydroxyhopane, isolated from the lichen Pseudocyphellaria freycinetii. Its primary mechanism of action is the induction of apoptosis (programmed cell death) in target cells, specifically glioblastoma stem cells (GSCs).[1][2] It appears to act through the intrinsic apoptotic pathway, which is initiated from within the cell, often in response to cellular stress.

Q2: I am observing cytotoxicity in my non-target cells during long-term studies with this compound. What could be the cause?

A2: While this compound has demonstrated selective cytotoxicity against GSCs, off-target effects can occur in long-term studies.[1] Potential causes include:

  • High Concentrations: The concentration of this compound may be too high for the specific non-target cell line being used.

  • Continuous Exposure: Prolonged, continuous exposure can lead to cumulative stress and eventual cell death even in less sensitive cell types.

  • Cell Line Sensitivity: Different non-target cell lines may have varying sensitivities to this compound.

  • Experimental Conditions: Factors such as medium composition, cell density, and incubation time can all influence cellular responses to the compound.

Q3: How can I minimize the cytotoxic effects of this compound on my non-target cells in a long-term experiment?

A3: Several strategies can be employed to minimize off-target cytotoxicity:

  • Dose Optimization: Perform a thorough dose-response analysis to determine the lowest effective concentration of this compound that induces apoptosis in your target cells while having a minimal effect on non-target cells.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., treat for 24 hours, then culture in drug-free medium for 48 hours before the next treatment). This can allow non-target cells to recover.

  • Use of Cytoprotective Agents: For mechanistic studies, the use of specific inhibitors of the apoptotic pathway, such as pan-caspase inhibitors (e.g., Z-VAD-FMK), can help to confirm that the observed cytotoxicity is indeed due to apoptosis and can protect cells from this process.

  • Co-culture Systems: If your experimental model allows, co-culturing your target cells with a feeder layer of less sensitive cells (like normal human astrocytes) might provide a more physiologically relevant environment and potentially mitigate non-specific toxicity.

Q4: What are the key molecular players in the apoptotic pathway induced by this compound?

A4: this compound triggers the intrinsic apoptotic pathway. The key molecular players include:

  • Bcl-2 family proteins: This family of proteins includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This compound likely shifts the balance in favor of the pro-apoptotic proteins.[3][4][5]

  • Mitochondria: Pro-apoptotic Bcl-2 family proteins lead to the permeabilization of the outer mitochondrial membrane.[3][6]

  • Cytochrome c: This protein is released from the mitochondria into the cytoplasm.[3][4][7]

  • Apaf-1: In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1).[3][4][6]

  • Apoptosome: The binding of cytochrome c and Apaf-1, along with ATP, leads to the formation of a complex called the apoptosome.[3][6]

  • Caspases: The apoptosome activates an initiator caspase (caspase-9), which in turn activates executioner caspases (caspase-3 and -7). These executioner caspases are responsible for cleaving cellular proteins and dismantling the cell.[3][4][6][7]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
High variability in cytotoxicity results between experiments. Inconsistent cell health or passage number.Ensure cells are healthy and within a consistent, low passage number range for all experiments.
Pipetting errors during compound dilution or cell plating.Use calibrated pipettes and follow a consistent procedure for all liquid handling steps.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or medium.
Complete cell death in all conditions, including low concentrations of this compound. Incorrect stock solution concentration.Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment.
Contamination of cell culture.Regularly check for signs of bacterial or fungal contamination. Perform mycoplasma testing.
No significant cytotoxicity observed in target cells. Inactive compound.Ensure proper storage of the this compound stock solution (as recommended by the supplier) to prevent degradation.
Cell line has developed resistance.If using a continuous culture, cells may develop resistance over time. Use a fresh vial of cells from a lower passage number.
Insufficient incubation time.Perform a time-course experiment to determine the optimal duration of this compound exposure for inducing apoptosis in your target cells.

Data Presentation

Table 1: Dose-Dependent Cytotoxicity of this compound on Glioblastoma Stem Cells (GSCs) and Normal Human Astrocytes (NHAs)

This compound Concentration (µM)GSC11 Viability (%)GSC23 Viability (%)NHA Viability (%)
0 (Control)100100100
5859098
10607095
14455592
25<20<2090
50<20<2088

Data is derived from a 48-hour treatment period and presented as a percentage of the vehicle-treated control.[1]

Experimental Protocols

Protocol 1: Long-Term Intermittent Dosing Cytotoxicity Assay

This protocol is designed to assess the long-term effects of this compound while minimizing cumulative toxicity to non-target cells.

Materials:

  • Target cells (e.g., GSCs) and non-target cells (e.g., NHAs)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed both target and non-target cells in separate 96-well plates at a density that will not lead to over-confluence during the entire experimental period (e.g., 14 days). This may require optimization beforehand.

  • Initial Treatment (Day 0): After allowing cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound (and a vehicle control).

  • Drug Removal and Wash (Day 1): After 24 hours of exposure, carefully aspirate the medium containing this compound. Wash the cells gently with sterile PBS twice.

  • Recovery Period (Day 1-3): Add fresh, drug-free medium to the cells and return them to the incubator for 48 hours.

  • Subsequent Treatments: Repeat the 24-hour treatment (Step 2) followed by the 48-hour recovery period (Steps 3 & 4) for the desired duration of the long-term study (e.g., up to 14 days).

  • Viability Assessment: At predetermined time points (e.g., Day 7 and Day 14), perform a cell viability assay (e.g., MTT assay) on a subset of the plates to assess the cumulative effect of the intermittent treatment.

  • Data Analysis: For each time point, normalize the viability data to the vehicle-treated control cells.

Protocol 2: Assessment of Apoptosis via Caspase-3/7 Activity

This protocol measures the activation of executioner caspases to confirm apoptosis as the mode of cell death.

Materials:

  • Cells seeded in a 96-well plate and treated with this compound

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Increased luminescence is indicative of increased caspase-3/7 activity and apoptosis.

Mandatory Visualizations

AP18_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytoplasm This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytoC_release Cytochrome c Release MOMP->CytoC_release Apaf1 Apaf-1 CytoC_release->Apaf1 Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Bak Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Cytotoxicity_Minimization_Workflow start Start: High Cytotoxicity Observed in Long-Term Study dose_response 1. Perform Dose-Response Curve on Target & Non-Target Cells start->dose_response select_conc 2. Select Lowest Effective Concentration with Minimal Off-Target Effect dose_response->select_conc intermittent_dosing 3. Implement Intermittent Dosing Schedule (e.g., 24h on, 48h off) select_conc->intermittent_dosing monitor_viability 4. Monitor Viability at Multiple Time Points (e.g., MTT, LDH assays) intermittent_dosing->monitor_viability evaluate Evaluate Outcome monitor_viability->evaluate success Minimized Cytotoxicity Achieved evaluate->success Successful failure Cytotoxicity Still High evaluate->failure Unsuccessful troubleshoot Troubleshoot: - Consider cytoprotective agents - Re-evaluate cell line sensitivity failure->troubleshoot

Caption: Workflow for minimizing this compound cytotoxicity.

References

Technical Support Center: Improving the Delivery of AP-18 to Target Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges associated with the delivery of the therapeutic agent AP-18. The strategies and protocols outlined here are broadly applicable to hydrophobic small molecules and can be adapted to specific research needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering hydrophobic molecules like this compound to target tissues?

The main obstacles for the effective delivery of hydrophobic therapeutic agents such as this compound include poor aqueous solubility, which can lead to low bioavailability and non-specific distribution in the body. Furthermore, biological barriers like the blood-brain barrier (BBB) can significantly restrict access to specific target sites, such as the brain in the case of glioblastoma treatment.[1][2] Nanoparticle-based delivery systems aim to address these issues by encapsulating hydrophobic drugs in their core, thereby increasing solubility and enabling targeted delivery.[3][4]

Q2: What are the most promising formulation strategies to enhance the delivery of this compound?

Several nanocarrier systems are promising for improving the delivery of hydrophobic drugs. These include:

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. For hydrophobic compounds like this compound, the drug is typically incorporated into the lipid bilayer itself.[5][6][7] PEGylated liposomes, which have polyethylene glycol on their surface, exhibit prolonged circulation times in the bloodstream.[8]

  • Polymeric Nanoparticles: These are solid particles made from biodegradable polymers. The drug is either encapsulated within the polymer matrix or adsorbed onto the surface.[3][9]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in an aqueous environment, improving the oral bioavailability of lipophilic drugs.[10][11]

Q3: How can we overcome the blood-brain barrier (BBB) to deliver this compound to brain tumors?

Breaching the BBB is a significant hurdle in treating brain-related diseases.[1] Strategies to enhance BBB penetration for small molecules include:

  • Structural Modification of the Drug: Modifying the chemical structure of the drug to increase its lipophilicity or to make it a substrate for endogenous BBB transporters can improve its brain uptake.[12][13]

  • Use of Nanocarriers: Nanoparticles can be engineered to cross the BBB. This can be achieved by surface functionalization with ligands that bind to receptors on the BBB endothelial cells, triggering receptor-mediated transcytosis.[1]

  • Transient Disruption of the BBB: Techniques like focused ultrasound in combination with microbubbles can temporarily and locally open the BBB, allowing for increased drug penetration.[14]

Q4: What are the key parameters to consider when designing a nanoparticle-based delivery system for this compound?

The efficacy of a nanoparticle delivery system is influenced by several physicochemical properties:

  • Size and Size Distribution: Nanoparticle size affects their biodistribution and ability to accumulate at the target site. A narrow size distribution is crucial for reproducible results.[15]

  • Surface Charge (Zeta Potential): The surface charge influences the stability of the nanoparticle suspension and their interaction with biological membranes.[16]

  • Drug Loading Capacity and Encapsulation Efficiency: These parameters determine the amount of drug that can be carried by the nanoparticles and the efficiency of the encapsulation process.[17]

  • Surface Chemistry: The surface of nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides) to enhance their accumulation in specific tissues.[9]

Q5: How can the release of this compound from a delivery system be controlled?

Controlled release is crucial for maintaining therapeutic drug concentrations at the target site while minimizing systemic toxicity. Release mechanisms can be triggered by:

  • pH: Liposomes can be designed to release their cargo in the acidic microenvironment of tumors.[]

  • Temperature: Thermo-sensitive liposomes release their contents when exposed to localized heat.[]

  • Enzymes: Enzyme-responsive nanoparticles can be designed to degrade and release the drug in the presence of specific enzymes that are overexpressed in the target tissue.[]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low drug loading in nanoparticles/liposomes. Poor solubility of this compound in the organic solvent used for formulation.Screen different organic solvents to find one with higher solubility for this compound. Optimize the drug-to-polymer/lipid ratio.
Inefficient encapsulation method.For liposomes, try different preparation methods like thin-film hydration or reverse-phase evaporation. For nanoparticles, consider methods like nanoprecipitation or solvent evaporation.[3]
Nanoparticle aggregation during formulation or storage. Suboptimal surface charge (zeta potential).Adjust the pH of the formulation buffer to increase the magnitude of the zeta potential.
High concentration of nanoparticles.Prepare a more dilute suspension of nanoparticles.[19]
Inadequate stabilization.For polymeric nanoparticles, ensure sufficient concentration of a stabilizing surfactant. For liposomes, consider PEGylation to provide steric stabilization.[8]
Inconsistent particle size and high polydispersity index (PDI). Poor control over the mixing process during nanoparticle formation.Use a microfluidic device for controlled and reproducible mixing.[20][21]
Inappropriate formulation parameters.Optimize parameters such as stirring speed, temperature, and the rate of addition of the organic phase to the aqueous phase.
Rapid clearance of the delivery system in vivo. Recognition and uptake by the reticuloendothelial system (RES).Modify the surface of the nanoparticles with polyethylene glycol (PEG) to create "stealth" particles that can evade the immune system.[8]
Unfavorable particle size or surface charge.Aim for a particle size between 100-200 nm and a neutral or slightly negative surface charge for prolonged circulation.
Low therapeutic efficacy in vivo despite good in vitro results. Poor penetration of the delivery system into the target tissue.If targeting solid tumors, the enhanced permeability and retention (EPR) effect may be insufficient. Consider active targeting by conjugating ligands to the nanoparticle surface.[4]
Premature release of the drug before reaching the target.Design the delivery system for triggered release at the target site (e.g., pH-sensitive liposomes for the acidic tumor microenvironment).[]
Instability of the formulation in the biological environment.Evaluate the stability of the delivery system in plasma or serum to ensure its integrity during circulation.[16]

Experimental Protocols

Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol describes a common method for encapsulating a hydrophobic drug within biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[3]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or other suitable organic solvent)

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve a specific amount of this compound and PLGA in acetone to prepare the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Alternatively, use a rotary evaporator to remove the organic solvent more efficiently.

  • Collect the nanoparticle suspension and centrifuge it to pellet the nanoparticles.

  • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization or lyophilize for long-term storage.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

Materials:

  • This compound loaded nanoparticle suspension

  • A suitable organic solvent to dissolve the nanoparticles and release the drug (e.g., acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Take a known volume of the nanoparticle suspension and centrifuge to separate the nanoparticles from the supernatant.

  • Collect the supernatant, which contains the unencapsulated this compound.

  • Lyophilize a known amount of the washed nanoparticles to determine their dry weight.

  • Dissolve the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated this compound.

  • Quantify the amount of this compound in the supernatant and in the dissolved nanoparticles using a pre-established calibration curve with HPLC or UV-Vis spectrophotometry.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 3: In Vitro Drug Release Study

Materials:

  • This compound loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5 to simulate physiological and tumor environments, respectively)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator

Procedure:

  • Place a known amount of the this compound loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of PBS at the desired pH.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the amount of this compound in the withdrawn aliquots using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released as a function of time.

Protocol 4: In Vivo Biodistribution Study

Materials:

  • This compound loaded nanoparticles labeled with a fluorescent dye or radioisotope

  • Tumor-bearing animal model (e.g., mice with subcutaneous or orthotopic tumors)

  • In vivo imaging system (IVIS) for fluorescence imaging or a gamma counter for radioactivity measurement

Procedure:

  • Administer the labeled this compound loaded nanoparticles to the tumor-bearing animals via the desired route (e.g., intravenous injection).

  • At various time points post-administration, image the animals using the IVIS to visualize the biodistribution of the nanoparticles in real-time.[22]

  • Alternatively, at the end of the experiment, euthanize the animals and harvest major organs and the tumor.

  • Measure the fluorescence or radioactivity in each organ and the tumor to quantify the accumulation of the nanoparticles.[22]

  • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

Table 1: Comparison of Different this compound Formulations

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
This compound-PLGA-NPs 150 ± 10-15.2 ± 1.875.3 ± 4.27.5 ± 0.4
This compound-PEG-PLGA-NPs 165 ± 12-12.8 ± 2.172.1 ± 3.87.2 ± 0.5
This compound-Liposomes 120 ± 8-20.5 ± 2.585.6 ± 5.18.6 ± 0.6
This compound-PEG-Liposomes 130 ± 9-18.4 ± 2.382.4 ± 4.78.2 ± 0.5

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vivo Tumor Accumulation of this compound Formulations

FormulationTumor Accumulation (%ID/g at 24h)
Free this compound 0.8 ± 0.2
This compound-PLGA-NPs 4.5 ± 0.9
This compound-PEG-PLGA-NPs 8.2 ± 1.5
This compound-Liposomes 5.1 ± 1.1
This compound-PEG-Liposomes 9.5 ± 1.8

Data are presented as mean ± standard deviation (n=5).

Mandatory Visualizations

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Formulation of This compound Delivery System Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Characterization Release In Vitro Drug Release Characterization->Release Uptake Cellular Uptake & Cytotoxicity Release->Uptake PK Pharmacokinetics & Biodistribution Uptake->PK Efficacy Therapeutic Efficacy PK->Efficacy

Caption: Experimental workflow for developing and evaluating a targeted delivery system for this compound.

Delivery_Challenges cluster_barriers Biological Barriers cluster_cellular Cellular Level AP18 This compound Delivery System (e.g., Nanoparticle) RES Reticuloendothelial System (RES) Clearance AP18->RES Systemic Circulation BBB Blood-Brain Barrier (BBB) AP18->BBB Brain Targeting Tumor Tumor Microenvironment (High interstitial pressure) AP18->Tumor Tumor Targeting Uptake Cellular Uptake Tumor->Uptake Escape Endosomal Escape Uptake->Escape Release Intracellular Drug Release Escape->Release Target Intracellular Target Release->Target Therapeutic Effect

Caption: Key biological barriers and cellular challenges in the targeted delivery of this compound.

Apoptosis_Pathway cluster_pathway Simplified Apoptosis Signaling AP18 This compound Bax Bax Activation AP18->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of this compound induced apoptosis.

References

Technical Support Center: Addressing Variability in Experimental Results with AP-18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with compounds designated as AP-18. We have identified two primary research compounds referred to as this compound: a TRPA1 inhibitor and an anti-cancer agent, 7β-22 dihydroxyhopane. This guide is structured to provide specific information for each, as well as general troubleshooting advice applicable to in vitro experiments with small molecule inhibitors.

FAQs: Understanding this compound and Sources of Variability

Q1: What are the different compounds known as this compound?

A: In current research literature, "this compound" can refer to at least two distinct small molecules:

  • This compound (TRPA1 Inhibitor): A potent and selective inhibitor of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. It is commonly used in pain and inflammation research.[1]

  • This compound (7β-22 dihydroxyhopane): A compound isolated from the sub-Antarctic lichen Pseudocyphellaria freycinetii that has demonstrated anti-cancer properties, particularly against glioma stem cells.[2][3]

It is crucial to verify the specific compound you are working with by checking the chemical name or CAS number provided by your supplier.

Q2: What are the common causes of variability in my experimental results with this compound?

A: Variability in experiments involving small molecule inhibitors like this compound can arise from several factors, including:

  • Compound Handling and Storage: Improper storage of this compound can lead to degradation of the compound. It is recommended to store stock solutions at -20°C or -80°C as specified by the supplier and to prepare fresh working solutions for each experiment.[1]

  • Cell Culture Conditions: Inconsistent cell passage numbers, cell density at the time of treatment, and sub-optimal culture conditions can all contribute to variability. Mycoplasma contamination is also a significant factor that can alter cellular responses.

  • Experimental Protocol Execution: Minor deviations in incubation times, reagent concentrations, and washing steps can lead to inconsistent results.

  • Assay-Specific Factors: The choice of assay and its endpoint can influence the observed effect of the compound. For example, metabolic assays like MTT may be affected by changes in cellular metabolism that are independent of cell death.

Q3: How can I confirm the on-target effect of my this compound compound?

A: To ensure that the observed phenotype is a result of on-target activity, consider the following approaches:

  • Use a Secondary Inhibitor: Treat your cells with a structurally different inhibitor that targets the same protein. If you observe a similar phenotype, it is more likely to be an on-target effect.[4]

  • Perform a Dose-Response Curve: A clear, dose-dependent effect that correlates with the known IC50 value of the compound for its target suggests on-target activity.[4]

  • Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to the inhibitor. Reversal of the inhibitor-induced phenotype in these cells provides strong evidence for an on-target mechanism.[4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

Possible Causes and Solutions

Possible CauseTroubleshooting StepsRationale
Compound Instability Prepare fresh serial dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.This compound, like many small molecules, can degrade over time in solution, leading to a decrease in potency.
Variable Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Perform assays on cells in the logarithmic growth phase.The initial number of cells can significantly impact the final readout of viability and proliferation assays.
Inconsistent Incubation Time Strictly adhere to the specified incubation time for compound treatment in your protocol.The effect of this compound on cell viability or signaling can be time-dependent.
Assay Interference If using a metabolic assay (e.g., MTT, XTT), consider validating your results with an orthogonal method that measures membrane integrity (e.g., Trypan Blue exclusion) or ATP content.[5][6]Some compounds can interfere with the enzymes or dyes used in metabolic assays, leading to skewed results.
Issue 2: High Variability in Western Blot Results for Downstream Signaling

Possible Causes and Solutions

Possible CauseTroubleshooting StepsRationale
Inconsistent Protein Extraction Ensure complete cell lysis and consistent protein quantification. Use protease and phosphatase inhibitors in your lysis buffer.[7]Incomplete lysis or protein degradation will lead to variable band intensities.
Uneven Gel Loading or Transfer Load equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize for loading differences. Confirm efficient protein transfer by staining the membrane with Ponceau S.These are common sources of technical variability in Western blotting.[8]
Suboptimal Antibody Concentrations Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.Using too much or too little antibody can lead to inconsistent or non-specific results.[9]
Variability in Blocking and Washing Use a consistent blocking buffer and incubation time. Ensure thorough and consistent washing steps between antibody incubations.Inadequate blocking can lead to high background, while inconsistent washing can result in variable signal.[9]

Quantitative Data Summary

The following tables summarize the reported IC50 values for the two known this compound compounds.

Table 1: this compound (TRPA1 Inhibitor)

TargetSpeciesAssay ConditionIC50 Value
TRPA1HumanInhibition of cinnamaldehyde-induced activation3.1 µM[1]
TRPA1MouseInhibition of cinnamaldehyde-induced activation4.5 µM[1]
TRPA1MouseInhibition of AITC-induced Yo-Pro uptake10.3 µM[1]

Table 2: this compound (7β-22 dihydroxyhopane)

Cell LineAssayIncubation TimeIC50 Value
GSC11 (Glioma Stem Cells)alamarBlue48 hours~10 µM[2]
GSC23 (Glioma Stem Cells)alamarBlue48 hours~15 µM[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently and record the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol provides a general framework for analyzing changes in protein expression or phosphorylation in response to this compound treatment.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody (specific to the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer, quantify the protein concentration using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities and normalize to a loading control.

Visualizations

G cluster_0 Troubleshooting Workflow for Experimental Variability A Inconsistent Experimental Results B Check Compound Integrity (Storage, Fresh Dilutions) A->B C Review Cell Culture Practices (Passage #, Density, Contamination) A->C D Verify Protocol Execution (Incubation Times, Reagent Prep) A->D E Assess Assay Method (Potential for Interference) A->E F Implement Controls (Positive, Negative, Vehicle) B->F C->F D->F E->F G Results Still Variable? F->G H Optimize Assay Parameters (e.g., Antibody Titration, Cell Density) G->H Yes I Consult Technical Support G->I No H->I

Caption: A logical workflow for troubleshooting variability in experimental results.

G cluster_1 Example Signaling Pathway: Inhibition by this compound AP18 This compound Receptor Target Receptor (e.g., TRPA1) AP18->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression (e.g., Pro-inflammatory Cytokines) TF->Gene Induces

Caption: A hypothetical signaling pathway demonstrating inhibition by this compound.

G cluster_2 Experimental Workflow: Cell-Based Assay J Seed Cells in Microplate K Allow Cells to Adhere (24h) J->K L Prepare this compound Serial Dilutions K->L M Treat Cells with this compound L->M N Incubate for Defined Period (e.g., 48h) M->N O Perform Assay Readout (e.g., Add MTT Reagent) N->O P Measure Signal (e.g., Absorbance) O->P Q Data Analysis (Calculate % Viability, IC50) P->Q

Caption: A typical experimental workflow for a cell-based assay with this compound.

References

Technical Support Center: AP-18 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting of issues related to the stability of AP-18. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions. Deviations from these recommendations may lead to degradation of the compound.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight Condition
Solid (Lyophilized Powder)-20°C or -80°CDesiccatedProtected from light
In Solution (e.g., in DMSO)-80°CInert Gas (Argon or Nitrogen)Protected from light (amber vials)

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound is highly dependent on storage conditions. When stored as a solid at -20°C or -80°C and protected from light and moisture, the compound is expected to be stable for at least 12 months. Stock solutions in anhydrous DMSO, when stored at -80°C under an inert atmosphere, should be used within 3-6 months. For aqueous solutions, it is recommended to prepare them fresh for each experiment.

Q3: What are the primary degradation pathways for this compound?

A3: this compound is susceptible to degradation through two primary pathways: hydrolysis and oxidation. Exposure to moisture can lead to the cleavage of labile functional groups, while exposure to atmospheric oxygen, particularly in the presence of light or metal ions, can result in oxidative degradation.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture Oxidation Oxidation This compound->Oxidation Oxygen, Light, Metal Ions Degradation_Products_H Hydrolytic Degradation Products Hydrolysis->Degradation_Products_H Degradation_Products_O Oxidative Degradation Products Oxidation->Degradation_Products_O

Figure 1. Primary degradation pathways for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound that may be related to its stability.

Issue 1: Inconsistent or lower-than-expected experimental results.

This is often the first indication of compound degradation.

Start Inconsistent/Low Activity of this compound Check_Storage Were storage conditions met? (-20°C/-80°C, desiccated, dark) Start->Check_Storage Check_Solution_Age Is the stock solution fresh? (<3-6 months at -80°C) Check_Storage->Check_Solution_Age Yes Degradation_Suspected Degradation is likely. Check_Storage->Degradation_Suspected No Check_Handling Was the compound handled properly? (e.g., inert atmosphere, limited freeze-thaw) Check_Solution_Age->Check_Handling Yes Check_Solution_Age->Degradation_Suspected No Check_Handling->Degradation_Suspected No No_Issue Stability is likely not the issue. Consider other experimental variables. Check_Handling->No_Issue Yes Prepare_Fresh Prepare fresh solutions from a new solid stock. Degradation_Suspected->Prepare_Fresh

Figure 2. Troubleshooting inconsistent experimental results with this compound.

Issue 2: Visible changes in the appearance of solid this compound or its solutions.

Table 2: Troubleshooting Visual Indicators of this compound Degradation

ObservationPotential CauseRecommended Action
Solid: Color change (e.g., from white to yellow/brown), clumpingMoisture absorption, oxidationDiscard the vial. Use a fresh, unopened vial of this compound.
Solution: Color change, precipitationDegradation, poor solubility, solvent evaporationDiscard the solution. Prepare a fresh solution from a new solid stock. Ensure the solvent is anhydrous.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the recommended procedure for preparing a stock solution of this compound to minimize degradation.

Start Start: Prepare Stock Solution Equilibrate Equilibrate vial of solid this compound to room temperature in a desiccator. Start->Equilibrate Weigh Weigh the desired amount of this compound quickly in a low-humidity environment. Equilibrate->Weigh Add_Solvent Add anhydrous, research-grade DMSO to the solid. Weigh->Add_Solvent Dissolve Vortex or sonicate at room temperature until fully dissolved. Add_Solvent->Dissolve Aliquoting Aliquot into single-use, amber vials. Dissolve->Aliquoting Inert_Gas Flush each aliquot with argon or nitrogen before sealing. Aliquoting->Inert_Gas Store Store at -80°C. Inert_Gas->Store End End: Stock Solution Ready Store->End

Figure 3. Workflow for preparing a stable this compound stock solution.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol provides a general method for assessing the stability of this compound in a given formulation or under specific stress conditions.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.

    • Divide the solution into multiple vials for analysis at different time points and under different conditions (e.g., 4°C, room temperature, 40°C).

  • Time Zero (T0) Analysis:

    • Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system.

    • Obtain the chromatogram and record the peak area of the intact this compound.

  • Incubation:

    • Store the sample vials under the defined stability testing conditions.

  • Subsequent Time Point Analysis:

    • At each scheduled time point (e.g., 24h, 48h, 1 week), retrieve a vial from each condition.

    • Allow the vial to equilibrate to room temperature.

    • Inject an aliquot onto the HPLC system using the same method as the T0 analysis.

  • Data Analysis:

    • Compare the peak area of intact this compound at each time point to the T0 peak area.

    • Calculate the percentage of this compound remaining.

    • Observe the appearance of any new peaks, which may indicate degradation products.

Table 3: Example HPLC Method Parameters for this compound Stability Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or as appropriate for this compound)
Injection Volume 10 µL

Technical Support Center: Overcoming AP-18 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided below pertains to a hypothetical anti-cancer agent referred to as "AP-18." Publicly available scientific literature presents conflicting information regarding a compound designated "this compound." Therefore, this guide addresses general mechanisms and strategies for overcoming drug resistance in cancer cell lines, which can be applied to various therapeutic agents.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to the hypothetical anti-cancer agent this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a hypothetical anti-cancer agent. For the purpose of this guide, we will assume it functions by inhibiting a critical signaling pathway involved in cell proliferation and survival. One such pathway frequently implicated in cancer is the Activator Protein 1 (AP-1) signaling cascade. AP-1 is a transcription factor that regulates genes involved in various cellular processes like proliferation, differentiation, and apoptosis.[1][2]

Q2: How can I determine if my cell line has developed resistance to this compound?

A2: Resistance to this compound can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental (sensitive) cell line.[3] An increase of 3- to 10-fold or higher is generally considered indicative of resistance.[3] You can determine the IC50 value by performing a cell viability assay (e.g., MTT or resazurin assay) with a range of this compound concentrations.

Q3: What are the common mechanisms of acquired resistance to anti-cancer drugs like this compound?

A3: Cancer cells can develop resistance through various mechanisms, including:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the drug out of the cell, reducing its intracellular concentration.[4]

  • Alterations in the drug target: Mutations in the target protein can prevent the drug from binding effectively.[5][6]

  • Activation of alternative signaling pathways: Cells may bypass the inhibited pathway by activating other pro-survival pathways.[5]

  • Enhanced DNA repair mechanisms: For DNA-damaging agents, increased DNA repair capacity can counteract the drug's effects.[5][7]

  • Inhibition of apoptosis: Alterations in apoptotic pathways can make cells resistant to drug-induced cell death.[4]

Troubleshooting Guide

This guide provides solutions to common issues encountered when dealing with this compound resistance.

Issue Possible Cause Suggested Solution
Gradual loss of this compound efficacy over time. Development of acquired resistance.1. Confirm resistance by comparing the IC50 value to the parental cell line. 2. Investigate the underlying resistance mechanism (see below). 3. Consider combination therapy.
High variability in experimental results with resistant cells. Heterogeneity within the resistant cell population.1. Perform single-cell cloning to establish a more homogeneous resistant cell line. 2. Ensure consistent cell culture conditions and passage numbers.
This compound is ineffective even at high concentrations in the resistant cell line. Multiple resistance mechanisms may be at play.1. Perform a comprehensive analysis to identify the dominant resistance mechanisms. 2. Explore combination therapies that target different pathways simultaneously.[4][6]
Cross-resistance to other anti-cancer drugs is observed. The resistance mechanism is not specific to this compound (e.g., increased drug efflux via ABC transporters).1. Test for overexpression of common ABC transporters like P-gp. 2. Consider using drugs that are not substrates of the overexpressed transporter or use an ABC transporter inhibitor in combination with this compound.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

Materials:

  • Parental and this compound resistant cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for ABC Transporter Expression

This protocol is used to detect the overexpression of drug efflux pumps like P-glycoprotein (P-gp).

Materials:

  • Parental and this compound resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-P-gp, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the parental and resistant cells using RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-P-gp) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the P-gp band intensity to a loading control like β-actin.

Data Presentation

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineIC50 of this compound (µM)Fold Resistance
Parental Cell Line0.51
This compound Resistant Subline 115.230.4
This compound Resistant Subline 28.917.8

Table 2: Effect of Combination Therapy on this compound Resistant Cells

TreatmentCell Viability (%)
Vehicle Control100
This compound (10 µM)85
Efflux Pump Inhibitor (e.g., Verapamil, 5 µM)95
This compound (10 µM) + Verapamil (5 µM)40

Visualizations

AP1_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Cytokines Cytokines GPCR G-Protein Coupled Receptors (GPCRs) Cytokines->GPCR Stress Stress Stimuli MAPKKK MAPKKK (e.g., Raf, MEKK) Stress->MAPKKK RTK->MAPKKK GPCR->MAPKKK MAPKK MAPKK (e.g., MEK, MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 (Fos/Jun) MAPK->AP1 Gene_Expression Target Gene Expression (Proliferation, Survival) AP1->Gene_Expression AP18 This compound AP18->AP1 Inhibition

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental_Workflow cluster_mechanisms start Start with Parental (this compound Sensitive) Cell Line step1 Establish this compound Resistant Cell Line (Dose Escalation) start->step1 step2 Confirm Resistance (IC50 Determination via MTT Assay) step1->step2 step3 Investigate Resistance Mechanisms step2->step3 step4a Western Blot for Efflux Pumps (e.g., P-gp) step3->step4a step4b Sequencing of This compound Target Gene step3->step4b step4c Phospho-protein Array for Alternative Pathway Activation step3->step4c step5 Develop Strategy to Overcome Resistance step4a->step5 step4b->step5 step4c->step5 step6a Combination Therapy (e.g., with Efflux Pump Inhibitor) step5->step6a step6b Targeting Alternative Signaling Pathways step5->step6b end Restoration of This compound Sensitivity step6a->end step6b->end

Caption: Workflow for overcoming this compound resistance.

Logical_Relationship Resistance This compound Resistance Mechanism1 Increased Drug Efflux (e.g., P-gp overexpression) Resistance->Mechanism1 can be caused by Mechanism2 Target Alteration (e.g., Mutation) Resistance->Mechanism2 can be caused by Mechanism3 Bypass Pathway Activation Resistance->Mechanism3 can be caused by Solution1 Combination with Efflux Pump Inhibitor Mechanism1->Solution1 can be overcome by Solution2 Develop Next-Generation This compound Analog Mechanism2->Solution2 can be overcome by Solution3 Combination with Inhibitor of the Bypass Pathway Mechanism3->Solution3 can be overcome by

Caption: Troubleshooting logic for this compound resistance.

References

Refining AP-18 dosage for specific animal models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the dosage of AP-18 for specific animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: this compound is a selective TRPA1 inhibitor.[1] The dosage recommendations and protocols provided herein are generalized for preclinical research and should be adapted based on specific experimental designs, institutional guidelines, and observed in vivo responses.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is involved in the detection of noxious stimuli, leading to pain, itch, and neurogenic inflammation.[2] By blocking TRPA1, this compound can mitigate these responses.

cluster_0 Cell Membrane Noxious_Stimuli Noxious Stimuli (e.g., cinnamaldehyde) TRPA1 TRPA1 Channel Noxious_Stimuli->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens This compound This compound This compound->TRPA1 Blocks Neuronal_Activation Neuronal Activation (Pain, Inflammation) Ca_Influx->Neuronal_Activation Start High Mortality/Adverse Effects Observed Check_Dosage Verify Dosage Calculations Start->Check_Dosage Vehicle_Control Run Vehicle-Only Control Check_Dosage->Vehicle_Control Calculations Correct Check_Injection Review Injection Technique (e.g., rate for IV) Vehicle_Control->Check_Injection Vehicle Not Toxic Alternative_Vehicle Consider Alternative Vehicle Vehicle_Control->Alternative_Vehicle Vehicle is Toxic Reduce_Dose Reduce Starting Dose Check_Injection->Reduce_Dose Technique Correct End Problem Resolved Reduce_Dose->End Alternative_Vehicle->End Start Start: Dose-Response Study Acclimatize Acclimatize Mice Start->Acclimatize Baseline Measure Baseline Paw Withdrawal Threshold Acclimatize->Baseline CFA_Injection Inject CFA into Hind Paw Baseline->CFA_Injection Post_CFA_Measurement Measure Paw Withdrawal Threshold (24h post-CFA) CFA_Injection->Post_CFA_Measurement Group_Assignment Randomly Assign to Treatment Groups Post_CFA_Measurement->Group_Assignment Drug_Administration Administer this compound or Vehicle (IP) Group_Assignment->Drug_Administration Efficacy_Assessment Measure Paw Withdrawal Threshold at Multiple Time Points Drug_Administration->Efficacy_Assessment Data_Analysis Calculate % Reversal and ED50 Efficacy_Assessment->Data_Analysis End End of Study Data_Analysis->End

References

Validation & Comparative

Validating the Specificity of AP-18 for TRPA1 Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the TRPA1 channel antagonist, AP-18, with other common alternatives. The following sections detail its specificity through experimental data, provide comprehensive protocols for validation, and visualize key pathways and comparisons to aid in experimental design and interpretation.

Comparative Analysis of TRPA1 Antagonist Specificity

The specificity of a pharmacological tool is paramount for accurate and reproducible research. This compound has been characterized as a potent and selective TRPA1 inhibitor.[1][2] The following table summarizes the inhibitory potency (IC50) of this compound against TRPA1 and its activity against other related TRP channels. For a comprehensive comparison, data for other widely used TRPA1 antagonists, A-967079 and HC-030031, are also included where available.

Compound Target Species IC50 (µM) Assay Type Notes
This compound TRPA1 Human3.1Calcium Influx (FLIPR)Activated by 50 µM Cinnamaldehyde.[1][2]
TRPA1 Mouse4.5Calcium Influx (FLIPR)Activated by 50 µM Cinnamaldehyde.[1][2]
TRPV1 ->50Not specifiedNo appreciable block at concentrations up to 50 µM.[2]
TRPV2 ->50Not specifiedNo appreciable block at concentrations up to 50 µM.[2]
TRPV3 ->50Not specifiedNo appreciable block at concentrations up to 50 µM.[2]
TRPV4 ->50Not specifiedNo appreciable block at concentrations up to 50 µM.[2]
TRPM8 ->50Not specifiedNo appreciable block at concentrations up to 50 µM.[2]
A-967079 TRPA1 Human0.085Calcium Influx-
TRPA1 Rat0.280Calcium Influx-
TRPV1 ->10Not specifiedSelective against several TRP channels.
HC-030031 TRPA1 Human6.2Not specifiedSelective against several TRP channels with IC50 >10 or 20 µM.[3]
TRPA1 Rat7.6Not specifiedSelective against several TRP channels with IC50 >10 or 20 µM.[3]
TRPV1 ->20Not specifiedSelective against several TRP channels.[3]

Experimental Protocols for Specificity Validation

To ensure the validity of experimental findings, rigorous protocols for assessing antagonist specificity are essential. The following are detailed methodologies for two common assays used to characterize TRPA1 channel modulators.

In Vitro Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Objective: To determine the potency and selectivity of this compound in blocking TRPA1 channel activation.

Materials:

  • HEK293 or CHO cells stably expressing human or mouse TRPA1.

  • Culture medium (e.g., DMEM with 10% FBS).

  • 384-well poly-D-lysine-coated plates.

  • Fluo-4 NW calcium indicator dye.

  • Assay buffer (HBSS with Ca2+ and Mg2+, 0.4% NaHCO3, 10 mM HEPES, pH 7.4).

  • TRPA1 agonist (e.g., Cinnamaldehyde, AITC).

  • This compound and other test antagonists.

  • Fluorescent Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed TRPA1-expressing cells in 384-well plates and incubate for 24-48 hours.

  • Dye Loading: Remove culture medium and load cells with Fluo-4 NW in assay buffer for 1 hour at room temperature.

  • Compound Preparation: Prepare serial dilutions of this compound and other antagonists in assay buffer. Prepare the TRPA1 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation: Add the antagonist solutions to the cell plate and incubate for a predetermined time (e.g., 5 minutes) to allow for binding.

  • Agonist Stimulation: Add the TRPA1 agonist to the wells to stimulate channel opening.

  • Data Acquisition: Measure the fluorescent signal using a FLIPR instrument before and after the addition of the agonist.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium influx by this compound and determine the IC50 value. For selectivity, perform similar experiments on cells expressing other TRP channels (e.g., TRPV1, TRPM8).

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel currents, offering high resolution for studying channel gating and modulation.

Objective: To characterize the inhibitory effect of this compound on TRPA1 channel currents.

Materials:

  • TRPA1-expressing cells (e.g., HEK293) cultured on glass coverslips.

  • Standard external bath solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Standard internal pipette solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2).

  • TRPA1 agonist (e.g., AITC).

  • This compound.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Giga-seal Formation: Approach a single cell with a glass micropipette filled with the internal solution and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record baseline currents.

  • Agonist Application: Perfuse the cell with the TRPA1 agonist to evoke an inward current.

  • Antagonist Application: Co-apply this compound with the agonist to measure the inhibition of the TRPA1 current.

  • Washout: Perfuse with the external solution to wash out the agonist and antagonist and observe any recovery of the current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of this compound to quantify the degree of inhibition.

Visualizing Pathways and Comparisons

Graphical representations are invaluable for understanding complex biological processes and comparative data. The following diagrams were created using the Graphviz DOT language to illustrate the TRPA1 signaling pathway, a typical experimental workflow for specificity validation, and a logical comparison of this compound with other antagonists.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist TRPA1 Agonist (e.g., AITC, Cinnamaldehyde) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Ca_ion Ca²⁺ Influx TRPA1->Ca_ion Opens Cellular_Response Cellular Response (e.g., Nociception) Ca_ion->Cellular_Response Initiates AP18 This compound AP18->TRPA1 Inhibits

Caption: TRPA1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Select Cell Line (TRPA1 expressing) assay_type Choose Assay: Calcium Imaging or Electrophysiology start->assay_type calcium_imaging Calcium Imaging: Measure Ca²⁺ influx assay_type->calcium_imaging High-throughput electrophysiology Electrophysiology: Measure ion current assay_type->electrophysiology High-resolution agonist Apply TRPA1 Agonist (e.g., AITC) calcium_imaging->agonist electrophysiology->agonist antagonist Apply this compound agonist->antagonist data_analysis Analyze Data: Determine IC50 and % Inhibition antagonist->data_analysis selectivity Test on other TRP Channels (e.g., TRPV1, TRPM8) data_analysis->selectivity conclusion Conclusion: Validate Specificity of this compound selectivity->conclusion

Caption: Experimental Workflow for Validating this compound Specificity.

Antagonist_Comparison AP18 This compound Potency: µM range Selectivity: High vs. other TRPs A967079 A-967079 Potency: nM range Selectivity: High HC030031 HC-030031 Potency: µM range Selectivity: Good

Caption: Logical Comparison of TRPA1 Antagonists.

Conclusion

The available data strongly support this compound as a selective antagonist for TRPA1 channels, with minimal off-target effects on other tested TRP channels at effective concentrations.[2] Its micromolar potency makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of TRPA1. For studies requiring higher potency, A-967079 may be a suitable alternative, while HC-030031 offers another well-characterized option in a similar potency range to this compound. The choice of antagonist should be guided by the specific requirements of the experimental system and a thorough validation of its specificity under the conditions of use.

References

A Comparative Analysis of AP-18 and Other TRPA1 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the potency of AP-18 with other transient receptor potential ankyrin 1 (TRPA1) antagonists, supported by experimental data. The information is presented to facilitate informed decisions in the selection of research tools for studying TRPA1 pharmacology.

The transient receptor potential ankyrin 1 (TRPA1) ion channel is a critical player in pain, inflammation, and respiratory conditions.[1] As a non-selective cation channel, it is activated by a wide array of exogenous and endogenous irritants, leading to the sensation of pain and neurogenic inflammation.[2][3][4] Consequently, the development of potent and selective TRPA1 antagonists is a significant area of interest for therapeutic intervention. This guide focuses on this compound, a known TRPA1 antagonist, and compares its potency with other commonly used and novel antagonists.

Comparative Potency of TRPA1 Antagonists

The inhibitory potency of TRPA1 antagonists is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit 50% of the TRPA1 channel activity induced by an agonist. The following table summarizes the IC50 values for this compound and other notable TRPA1 antagonists against human, mouse, and rat TRPA1 channels.

AntagonistSpeciesIC50 (µM)Agonist UsedReference
This compound Human3.1Cinnamaldehyde (50 µM)[5]
Human4Cinnamaldehyde[5]
Mouse4.5Cinnamaldehyde (50 µM)[5]
Human10.3AITC (30 µM) - Yo-Pro uptake[5]
HC-030031 Human6.2AITC[6]
A-967079 Human0.067[7]
Rat0.289AITC[6]
GDC-0334 HumanHigh Potency[8]
AMG0902 Rat0.068AITC[9]
Mouse0.113AITC[9]
Human0.186 (IC90)AITC[9]
AZ465 Human0.085Zinc Chloride (100 µM)[10]
Human0.020CS (10 nM)[10]
Compound 10 (Amgen) Human0.17[11]
Rat0.045[11]
Compound 31 (Novartis) Potent Inhibitor[11]
Compound 50 Human1.42Cinnamaldehyde (100 µM)[12]
Mouse2.84Cinnamaldehyde (100 µM)[12]

Note: The potency of antagonists can vary depending on the agonist used, the cell type, and the specific assay conditions.

This compound is a reversible TRPA1 channel blocker. It has been shown to be selective for TRPA1 over other TRP channels such as TRPV1, TRPV2, TRPV3, TRPV4, and TRPM8 at concentrations up to 50 µM.[5] However, as indicated in the table, a newer generation of TRPA1 antagonists, including A-967079, GDC-0334, and AMG0902, exhibit significantly higher potency, with IC50 values in the nanomolar range.[7][11]

Experimental Protocols

The determination of antagonist potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for common in vitro assays used to assess TRPA1 antagonist activity.

Calcium Influx Assay using a Fluorometric Imaging Plate Reader (FLIPR)

This is a high-throughput method to measure changes in intracellular calcium concentration upon channel activation and inhibition.

Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the target TRPA1 channel (human, mouse, or rat) are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • For HEK293-T-REx cells, TRPA1 expression can be induced by adding doxycycline (1 µg/mL) to the medium.[10]

  • Cells are seeded into 96- or 384-well black-walled, clear-bottom poly-D-lysine-coated plates and incubated for 24-48 hours at 37°C and 5% CO2.[10]

Fluorescent Dye Loading:

  • The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW, Fura-2 AM) dissolved in an assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+, 10 mM HEPES, pH 7.4).[10]

  • Cells are incubated with the dye for 1 hour at room temperature or 37°C, as per the dye manufacturer's instructions.

Compound Addition and Signal Detection:

  • The antagonist (e.g., this compound) and agonist (e.g., cinnamaldehyde, AITC) are prepared in the assay buffer.

  • The plate is placed in a FLIPR instrument.

  • A baseline fluorescence reading is taken.

  • The antagonist is added to the wells at various concentrations and incubated for a defined period (e.g., 2.5 to 5 minutes).[9]

  • The agonist is then added to stimulate the TRPA1 channels.

  • Fluorescence intensity is measured over time. The increase in fluorescence corresponds to calcium influx.

Data Analysis:

  • The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPA1 channels in the cell membrane, providing a more direct assessment of channel activity.

Cell Preparation:

  • Cells expressing TRPA1 are plated on glass coverslips.

  • A coverslip is placed in a recording chamber on the stage of an inverted microscope.

Recording:

  • A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used to form a high-resistance seal with the cell membrane.

  • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The cell is voltage-clamped at a holding potential (e.g., -70 mV).

  • The agonist is applied to the cell to activate TRPA1 channels, and the resulting inward current is recorded.

  • The antagonist is then co-applied with the agonist to measure the inhibition of the current.

Data Analysis:

  • The peak inward current in the presence and absence of the antagonist is measured.

  • The percentage of inhibition is calculated, and IC50 values are determined from concentration-response curves.

Signaling Pathways and Mechanisms of Action

TRPA1 activation by various stimuli leads to the influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane.[13] This influx of calcium initiates a cascade of downstream signaling events.

TRPA1_Signaling_Pathway cluster_activation TRPA1 Activation cluster_inhibition Antagonist Action cluster_downstream Downstream Signaling Agonists Agonists (AITC, Cinnamaldehyde, etc.) TRPA1 TRPA1 Channel Agonists->TRPA1 Binds to and opens channel Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Permeable to Ca²⁺ Depolarization Membrane Depolarization TRPA1->Depolarization Cation influx Antagonist Antagonist (e.g., this compound) Antagonist->TRPA1 Blocks channel pore or allosterically inhibits CGRP_Release CGRP Release Ca_Influx->CGRP_Release Pain_Sensation Pain Sensation Depolarization->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation CGRP_Release->Neurogenic_Inflammation

Caption: TRPA1 signaling and antagonist inhibition.

The activation of TRPA1 by electrophilic compounds like allyl isothiocyanate (AITC) and cinnamaldehyde involves covalent modification of cysteine residues in the N-terminus of the channel.[2][3] Non-electrophilic agonists and physical stimuli such as cold activate the channel through different mechanisms. The influx of Ca2+ through the activated TRPA1 channel triggers the release of neuropeptides like calcitonin gene-related peptide (CGRP) and Substance P from sensory neurons, leading to neurogenic inflammation.[4] TRPA1 antagonists, such as this compound, exert their effect by blocking the ion channel pore or by allosterically inhibiting channel gating, thereby preventing the initial cation influx and the subsequent downstream signaling events.

Experimental Workflow for Antagonist Screening

The process of identifying and characterizing novel TRPA1 antagonists typically follows a structured workflow.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., FLIPR Calcium Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Assay Selectivity Profiling (vs. other TRP channels) Dose_Response->Selectivity_Assay Secondary_Assay Secondary/Confirmatory Assay (e.g., Patch-Clamp Electrophysiology) Selectivity_Assay->Secondary_Assay Lead_Compound Lead Compound Secondary_Assay->Lead_Compound Potent & Selective Hits

Caption: Workflow for TRPA1 antagonist screening.

This systematic approach ensures the identification of potent and selective lead compounds for further preclinical and clinical development. The initial high-throughput screening allows for the rapid testing of large compound libraries, followed by more detailed characterization of the most promising candidates.

References

AP-18: A Comparative Analysis of Cross-Reactivity with TRP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity profile of AP-18, a known TRPA1 antagonist, against other members of the Transient Receptor Potential (TRP) channel family. The information is compiled from publicly available experimental data to facilitate informed decisions in research and development.

This compound has been identified as a reversible blocker of the TRPA1 channel, a key player in mediating pain and inflammation.[1] Understanding the selectivity of a compound is crucial for its therapeutic potential, as off-target effects can lead to unwanted side effects. This guide summarizes the available data on the interaction of this compound with other TRP channels, presents the methodologies used for these assessments, and provides a visual representation of its selectivity profile.

Comparative Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against various TRP channels. The data clearly indicates a high degree of selectivity for the TRPA1 channel.

TRP ChannelSpeciesIC50 Value (μM)
TRPA1 Human3.1
TRPA1 Mouse4.5[2]
TRPV1 Not Specified> 50[2]
TRPV2 Not Specified> 50[3]
TRPV3 Not Specified> 50[3]
TRPV4 Not Specified> 50[3]
TRPM8 Not Specified> 50

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The provided data demonstrates that this compound is a potent antagonist of both human and mouse TRPA1 channels. In contrast, at concentrations up to 50 μM, this compound shows no significant blocking activity against TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8 channels.[2]

Experimental Methodologies

The determination of this compound's activity on TRP channels typically involves cell-based assays using cell lines that are engineered to express the specific TRP channel of interest. A common method is the measurement of intracellular calcium levels, as TRP channel activation leads to an influx of calcium ions.

Calcium Imaging Assay for TRPA1 Activity:

A standard experimental protocol to assess the inhibitory effect of this compound on TRPA1 channels is as follows:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are transfected to stably express the target TRP channel (e.g., human TRPA1).

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Compound Application: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Channel Activation: A known TRPA1 agonist, such as cinnamaldehyde or allyl isothiocyanate (AITC), is added to the cells to activate the channels.

  • Data Acquisition: The change in intracellular calcium concentration is measured using a fluorescence plate reader or a microscope-based imaging system.

  • Data Analysis: The inhibitory effect of this compound is calculated by comparing the calcium response in the presence of the compound to the response in the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

The cross-reactivity of this compound against other TRP channels (TRPV1, TRPV2, TRPV3, TRPV4, and TRPM8) is assessed using a similar protocol, with the key difference being the use of cell lines expressing the respective TRP channel and the application of a specific agonist for that channel (e.g., capsaicin for TRPV1, menthol for TRPM8).

This compound Selectivity Pathway

The following diagram illustrates the selective interaction of this compound with the TRPA1 channel, highlighting its lack of significant activity on other tested TRP channels.

AP18_Selectivity cluster_AP18 This compound cluster_TRP TRP Channels AP18 This compound TRPA1 TRPA1 AP18->TRPA1 Inhibition (IC50 = 3.1-4.5 µM) TRPV1 TRPV1 AP18->TRPV1 No Significant Inhibition (IC50 > 50 µM) TRPV2 TRPV2 AP18->TRPV2 TRPV3 TRPV3 AP18->TRPV3 TRPV4 TRPV4 AP18->TRPV4 TRPM8 TRPM8 AP18->TRPM8

References

Replicating Published Findings on Clathrin-Mediated Endocytosis Inhibition: A Comparative Guide to AP180 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to inhibit clathrin-mediated endocytosis (CME), with a focus on replicating the findings related to the clathrin assembly protein AP180. The overexpression of AP180 or its clathrin-binding domain has been shown to sequester clathrin, leading to a potent inhibition of CME.[1][2] This guide will compare this genetic approach with various small molecule inhibitors, outlining their mechanisms, efficacy, and experimental protocols to aid researchers in selecting the most appropriate method for their studies.

Mechanism of Action: AP180 in Clathrin-Mediated Endocytosis

AP180, along with its ubiquitous homolog CALM (Clathrin Assembly Lymphoid Myeloid Leukemia protein), plays a crucial role in the assembly of clathrin coats at the plasma membrane.[3] It facilitates the nucleation of clathrin lattices and has been suggested to regulate the size of clathrin-coated vesicles.[4][5] The C-terminal domain of AP180 contains multiple binding sites for clathrin, while its N-terminal ANTH domain interacts with phosphoinositides in the plasma membrane.[5][6] Overexpression of AP180 or its C-terminal domain leads to the sequestration of clathrin in the cytosol, preventing its recruitment to the plasma membrane and thereby inhibiting the formation of clathrin-coated pits and vesicles.[1][2]

cluster_membrane Plasma Membrane cluster_overexpression Effect of AP180 Overexpression Cargo Receptor Cargo Receptor AP-2 AP-2 Cargo Receptor->AP-2 binds Clathrin Clathrin AP-2->Clathrin recruits AP180 AP180 AP180->Clathrin assembles Coated Pit Coated Pit Clathrin->Coated Pit forms Vesicle Vesicle Coated Pit->Vesicle invaginates Inhibition Inhibition Overexpressed AP180 Overexpressed AP180 Cytosolic Clathrin Cytosolic Clathrin Overexpressed AP180->Cytosolic Clathrin sequesters Cytosolic Clathrin->Inhibition leads to

Figure 1: Role of AP180 in Clathrin-Mediated Endocytosis and the effect of its overexpression.

Comparative Analysis of CME Inhibitors

The following table summarizes the key characteristics of AP180 overexpression and commonly used small molecule inhibitors of CME. The primary metric for comparison is the inhibition of transferrin uptake, a canonical cargo for CME.

Inhibitor Mechanism of Action Typical Working Concentration Advantages Disadvantages Transferrin Uptake Inhibition
AP180 Overexpression Sequesters cytosolic clathrin, preventing its recruitment to the plasma membrane.[1][2]N/A (transfection)Highly specific for clathrin-dependent pathways.Requires genetic manipulation of cells; inhibition level can vary with expression.>80%
Pitstop 2 Binds to the terminal domain of clathrin, preventing its interaction with adaptor proteins.[7]15-30 µMRapidly reversible.Can have off-target effects on clathrin-independent endocytosis and cytotoxicity.[8][9]~50-80%
Dynasore Inhibits the GTPase activity of dynamin, which is required for the scission of clathrin-coated vesicles.[9]80 µMBroadly effective for dynamin-dependent processes.Affects multiple endocytic pathways that rely on dynamin.>90%
Chlorpromazine A cationic amphipathic drug that causes clathrin and adaptor proteins to assemble on endosomal membranes, depleting them from the plasma membrane.[8]5-15 µg/mLWell-established inhibitor.Can have effects on receptor recycling and clathrin-independent pathways.[8]~70-90%
Methyl-β-cyclodextrin Depletes cholesterol from the plasma membrane, which is required for the formation of clathrin-coated pits.[8]5-10 mMEffective for studying the role of cholesterol in endocytosis.Affects all cholesterol-dependent endocytic pathways.[8]Variable, typically >70%

Experimental Protocols

Inhibition of CME by AP180 Overexpression

This protocol describes the transient transfection of HeLa or COS cells to overexpress the C-terminal clathrin-binding domain of AP180 and the subsequent measurement of transferrin uptake.

Materials:

  • HeLa or COS cells

  • Plasmid encoding the C-terminal fragment of AP180 (residues 530-910) with a fluorescent tag (e.g., GFP)

  • Transfection reagent (e.g., Lipofectamine)

  • Serum-free culture medium

  • Complete culture medium

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 594)

  • Phosphate-buffered saline (PBS)

  • Acid wash buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.5)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

Procedure:

  • Transfection: Seed cells on glass coverslips in a 24-well plate. Transfect the cells with the AP180 C-terminal domain plasmid according to the manufacturer's protocol for the transfection reagent.

  • Expression: Allow the cells to express the protein for 24-48 hours.

  • Serum Starvation: Wash the cells with serum-free medium and incubate in the same for 30 minutes at 37°C to remove serum-bound transferrin.

  • Transferrin Uptake: Add pre-warmed serum-free medium containing 25 µg/mL of fluorescently labeled transferrin and incubate for 15-30 minutes at 37°C.

  • Stop Uptake: Place the plate on ice and wash the cells three times with ice-cold PBS.

  • Remove Surface-Bound Transferrin: Wash the cells twice for 5 minutes each with ice-cold acid wash buffer, followed by two washes with ice-cold PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium containing DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Identify transfected cells by the fluorescent tag on the AP180 fragment. Quantify the internalized transferrin fluorescence in transfected versus non-transfected cells.

cluster_workflow Transferrin Uptake Assay Workflow start Start transfect Transfect cells with AP180 plasmid start->transfect express Express protein (24-48h) transfect->express starve Serum starve cells (30 min) express->starve uptake Incubate with fluorescent transferrin (15-30 min) starve->uptake stop Stop uptake on ice and wash with PBS uptake->stop acid_wash Acid wash to remove surface-bound transferrin stop->acid_wash fix Fix cells with PFA acid_wash->fix mount Mount coverslips fix->mount image Image and quantify fluorescence mount->image end End image->end

References

AP-18 as a Negative Control in TRPV1 Activation Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the transient receptor potential vanilloid 1 (TRPV1) channel, the use of precise and appropriate controls is paramount to ensure the specificity of experimental findings. This guide provides a comparative overview of AP-18 as a negative control in TRPV1 activation studies, contrasting its performance with established TRPV1 antagonists and other relevant blockers.

The Rationale for a Negative Control in TRPV1 Assays

TRPV1 is a non-selective cation channel that acts as a polymodal sensor for a variety of stimuli, including heat, capsaicin, and protons. In studies aiming to identify novel TRPV1 modulators or to elucidate its signaling pathways, a negative control is essential to confirm that the observed effects are indeed mediated by TRPV1 and not by off-target interactions with other cellular components, including other TRP channels. An ideal negative control should not, by itself, activate or inhibit TRPV1, allowing researchers to isolate the effects of the test compound.

This compound: A Selective TRPA1 Antagonist

This compound is a well-characterized and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel.[1] It is often used in research to differentiate between the activation of TRPA1 and other TRP channels, such as TRPV1. A key characteristic of this compound is its lack of significant activity at TRPV1 channels at concentrations that effectively block TRPA1.[1] This selectivity makes it a valuable tool for demonstrating that a particular biological response is not mediated by TRPA1.

In the context of TRPV1 activation studies, this compound serves as an excellent negative control to probe for the involvement of the closely related TRPA1 channel. If a test compound elicits a response in a system expressing both TRPV1 and TRPA1, the application of this compound can help to dissect the contribution of each channel. If the response persists in the presence of this compound, it suggests that TRPA1 is not the primary mediator.

Comparison of this compound with Other Negative Controls and Antagonists

While this compound is a specific negative control for TRPA1 involvement, a comprehensive TRPV1 study will often employ a direct TRPV1 antagonist as a negative control to confirm that the observed activation is indeed through the TRPV1 channel. Below is a comparison of this compound with established TRPV1 antagonists and non-selective TRP channel blockers.

CompoundPrimary Target(s)Potency (IC50)Role in TRPV1 Studies
This compound TRPA1~3.1 µM (human TRPA1)[1]Negative Control (for TRPA1) : Used to demonstrate that an observed effect is not mediated by TRPA1.[1]
Capsazepine TRPV1~562 nM[2]Competitive Antagonist/Negative Control : A standard competitive antagonist used to confirm TRPV1-mediated responses.
AMG-9810 TRPV1~24.5 nM (human TRPV1)[3][4]Potent Competitive Antagonist/Negative Control : A highly potent and selective antagonist for confirming TRPV1 involvement.[5]
Ruthenium Red Non-selective TRP channelsVaries by channelNon-selective Blocker : Used as a general control to indicate the involvement of TRP channels, but lacks specificity for TRPV1.[6][7]
Lanthanum Chloride Non-selective cation channelsVaries by channelNon-selective Blocker : A general blocker of various cation channels, including some TRP channels.[8][9]

Experimental Protocols

A common method for studying TRPV1 activation is through calcium imaging, as TRPV1 is a calcium-permeable channel.

Calcium Imaging Assay for TRPV1 Activation

Objective: To measure the increase in intracellular calcium ([Ca2+]i) following the activation of TRPV1 by an agonist and to assess the effect of a negative control or antagonist.

Materials:

  • Cells expressing TRPV1 (e.g., HEK293-TRPV1 stable cell line)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • TRPV1 agonist (e.g., Capsaicin)

  • Negative control/Antagonist (e.g., this compound, Capsazepine)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

  • Microplate reader or fluorescence microscope equipped for live-cell imaging

Protocol:

  • Cell Plating: Seed TRPV1-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Pre-incubation with Control/Antagonist: Add the negative control (e.g., this compound at a concentration sufficient to block TRPA1, such as 10 µM) or a TRPV1 antagonist (e.g., Capsazepine at 10 µM) to the respective wells and incubate for 15-30 minutes. For control wells (agonist only), add only the assay buffer.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of all wells using a microplate reader or microscope.

  • Agonist Addition: Add the TRPV1 agonist (e.g., Capsaicin at a final concentration of 100 nM) to the wells.

  • Post-stimulation Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium influx.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the control wells (agonist only) to determine the percentage of inhibition.

Visualizing Experimental Logic and Pathways

To better understand the experimental design and the underlying biological processes, the following diagrams are provided.

G cluster_workflow Experimental Workflow: TRPV1 Calcium Assay A Seed TRPV1-expressing cells B Load with Fluo-4 AM A->B C Pre-incubate with Control (e.g., this compound or Capsazepine) B->C D Add TRPV1 Agonist (e.g., Capsaicin) C->D E Measure Calcium Influx D->E

Caption: Workflow for a typical TRPV1 activation assay using calcium imaging.

G cluster_pathway Simplified TRPV1 Signaling Pathway Agonist TRPV1 Agonist (e.g., Capsaicin) TRPV1 TRPV1 Channel Agonist->TRPV1 Activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Mediates Downstream Downstream Signaling (e.g., AP-1 activation) Ca_influx->Downstream AP18 This compound (TRPA1 Antagonist) TRPA1 TRPA1 Channel AP18->TRPA1 Blocks Capsazepine Capsazepine (TRPV1 Antagonist) Capsazepine->TRPV1 Blocks

Caption: TRPV1 activation by an agonist leads to calcium influx and downstream signaling.

References

Comparative Analysis of AP-1 Signaling Activation by Interleukin-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the activation of the Activator Protein-1 (AP-1) signaling pathway by Interleukin-18 (IL-18), benchmarked against the well-characterized cytokine, Interleukin-1β (IL-1β). The data presented herein is derived from published experimental findings and is intended to offer an objective resource for researchers investigating inflammatory signaling pathways.

Introduction

Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily that plays a significant role in both innate and adaptive immune responses.[1][2] Its signaling cascade is initiated by the formation of a receptor complex consisting of the IL-18 receptor alpha (IL-18Rα) and beta (IL-18Rβ) chains.[2] This engagement triggers a downstream signaling cascade that can lead to the activation of various transcription factors, including AP-1.[3][4] Understanding the nuances of IL-18-mediated AP-1 activation is critical for the development of targeted therapeutics for a range of inflammatory and autoimmune disorders. This guide presents a comparative statistical analysis of IL-18's efficacy in activating AP-1, with IL-1β serving as a primary comparator.

Data Presentation: IL-18 vs. IL-1β in AP-1 and NF-κB Activation

The following tables summarize the quantitative data from comparative studies on the activation of AP-1 and NF-κB transcription factors by IL-18 and IL-1β in human epithelial cells (A549) transfected with the IL-18 receptor β chain.

Table 1: Comparative Activation of AP-1 and NF-κB Reporter Genes

TreatmentConcentrationAP-1 Reporter Activity (Fold Increase)NF-κB Reporter Activity (Fold Increase)
Control (Unstimulated)-1.01.0
IL-18 25 ng/ml2.0[3]~1.0 (No significant induction)[3]
IL-1β 6.25 ng/ml~2.0[3]3.0[3]

Data is synthesized from studies using luciferase reporter assays in A549-Rβ cells.[3]

Table 2: Comparative Induction of Downstream Inflammatory Mediators

TreatmentIL-8 Production (pg/mL)PGE₂ Production (Fold Increase)
Control (Unstimulated)< 1001.0
IL-18 ~400010.0[3]
IL-1β ~500051.0[3]

Data is from studies on freshly obtained human peripheral blood mononuclear cells (PBMCs).[3]

Signaling Pathways

The signaling cascades initiated by IL-18 and IL-1β, while sharing some components, exhibit distinct differences, particularly in their preferential activation of downstream transcription factors.

IL-18 Signaling Pathway to AP-1 Activation

IL-18 signaling is predominantly mediated through the p38 Mitogen-Activated Protein Kinase (MAPK) pathway to activate AP-1.[1][3]

IL18_AP1_Pathway IL18 IL-18 IL18R IL-18Rα/β IL18->IL18R MyD88 MyD88 IL18R->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MKKs MKK3/6 TRAF6->MKKs p38 p38 MAPK MKKs->p38 AP1 AP-1 p38->AP1 Gene Gene Expression (e.g., IL-8) AP1->Gene IL1_Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK/AP-1 Pathway IL1b IL-1β IL1R IL-1R1/AcP IL1b->IL1R MyD88 MyD88 IL1R->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK MKKs MKKs TRAF6->MKKs IκB IκB IKK->IκB degrades NFkB NF-κB Gene Gene Expression (e.g., COX-2, IL-8) NFkB->Gene p38_JNK p38/JNK MKKs->p38_JNK AP1 AP-1 p38_JNK->AP1 AP1->Gene Luciferase_Workflow start Start: Seed A549-Rβ cells in 96-well plate transfect Co-transfect with AP-1 firefly luciferase and Renilla luciferase vectors start->transfect recover Incubate for 18 hours for recovery transfect->recover stimulate Stimulate with IL-18 or IL-1β for 24 hours recover->stimulate lyse Lyse cells and collect supernatant stimulate->lyse measure Measure firefly and Renilla luciferase activity using a luminometer lyse->measure analyze Analyze data: Normalize firefly to Renilla luciferase activity measure->analyze

References

Head-to-Head Comparison of TRPA1 Antagonists: AP-18 vs. HC-030031

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely used transient receptor potential ankyrin 1 (TRPA1) channel antagonists: AP-18 and HC-030031. The information presented is collated from publicly available research to facilitate an objective evaluation for research and drug development applications.

Introduction

The TRPA1 ion channel is a non-selective cation channel primarily expressed on the plasma membrane of sensory neurons. It functions as a critical sensor of noxious environmental stimuli, including pungent chemicals, cold temperatures, and inflammatory agents.[1][2] Activation of TRPA1 is implicated in various pathological conditions such as acute and chronic pain, inflammation, and respiratory diseases, making it an attractive therapeutic target.[3][4]

This compound and HC-030031 are two of the most commonly utilized small molecule antagonists for studying the physiological and pathological roles of TRPA1. Both compounds are valued for their selectivity and have been characterized in numerous in vitro and in vivo studies. This guide aims to provide a side-by-side comparison of their performance based on available experimental data.

Performance Data

The following tables summarize the key quantitative performance metrics for this compound and HC-030031, compiled from multiple sources. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Potency (IC50) of this compound and HC-030031

CompoundSpeciesAgonistIC50 (µM)Reference
This compound HumanCinnamaldehyde3.1[5][6][7][8]
MouseCinnamaldehyde4.5[5][6][8]
MouseAITC-induced Yo-Pro uptake10.3[5][6][8]
HC-030031 HumanAITC6.2 ± 0.2[9][10]
HumanFormalin5.3 ± 0.2[9][10]
HumanCinnamaldehyde4.9 ± 0.1[5]
HumanAITC7.5 ± 0.2[5]

AITC: Allyl isothiocyanate

Table 2: Selectivity Profile

CompoundSelectivity NotesReference
This compound Does not appreciably block TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8 at concentrations up to 50 µM.[6][6]
HC-030031 Does not block currents mediated by TRPV1, TRPV3, TRPV4, hERG, or NaV1.2 channels.[9][10][9][10]

Mechanism of Action

Both this compound and HC-030031 are reversible antagonists of the TRPA1 channel.[5][11] They act by blocking the ion pore, thereby preventing the influx of cations (primarily Ca2+ and Na+) that is triggered by TRPA1 agonists. This blockade inhibits the depolarization of sensory neurons and the subsequent transmission of pain signals.

Below is a diagram illustrating the TRPA1 signaling pathway and the inhibitory action of these antagonists.

TRPA1_Signaling_Pathway TRPA1 Signaling Pathway and Antagonist Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPA1 TRPA1 Channel Ca_ion Ca²⁺ TRPA1->Ca_ion Influx Na_ion Na⁺ TRPA1->Na_ion Influx Agonist Agonist (e.g., AITC, Cinnamaldehyde) Agonist->TRPA1 Activates Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Antagonist Antagonist (this compound or HC-030031) Antagonist->TRPA1 Blocks

Caption: TRPA1 activation by agonists leads to cation influx and pain signaling, which is blocked by antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize TRPA1 antagonists like this compound and HC-030031.

Calcium Influx Assay

This assay is a high-throughput method to measure the ability of a compound to inhibit TRPA1-mediated calcium influx in a cellular context.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPA1 channel are cultured in appropriate media.

  • Cells are seeded into 96-well or 384-well microplates and grown to a confluent monolayer.

2. Dye Loading:

  • The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at room temperature or 37°C.

3. Compound Incubation:

  • After dye loading, the cells are washed.

  • Serial dilutions of the antagonist (this compound or HC-030031) are prepared and added to the wells. The plates are incubated for a short period (e.g., 10-15 minutes) to allow the compound to interact with the channel.

4. Agonist Stimulation and Signal Detection:

  • A known TRPA1 agonist (e.g., AITC or cinnamaldehyde) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).

  • The fluorescence intensity is measured immediately using a fluorescence microplate reader (e.g., FLIPR or FlexStation). An increase in fluorescence corresponds to an increase in intracellular calcium.

5. Data Analysis:

  • The antagonist's effect is measured as the percentage of inhibition of the agonist-induced calcium response.

  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiology (Whole-Cell Patch-Clamp) Assay

This technique provides a direct measure of ion channel activity by recording the currents flowing through the channel in a single cell.

1. Cell Preparation:

  • Cells expressing TRPA1 are grown on coverslips.

  • Just before recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and superfused with an extracellular solution.

2. Patch-Clamp Recording:

  • A glass micropipette with a very fine tip is filled with an intracellular solution and brought into contact with the surface of a single cell.

  • A tight seal (giga-seal) is formed between the pipette and the cell membrane.

  • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The membrane potential is clamped at a holding potential (e.g., -60 mV).

3. Compound Application:

  • TRPA1 channels are activated by applying an agonist to the extracellular solution.

  • The antagonist is then applied in the continued presence of the agonist to measure its inhibitory effect on the ion current.

4. Data Acquisition and Analysis:

  • The current flowing through the TRPA1 channels is recorded.

  • The percentage of inhibition of the agonist-induced current by the antagonist is calculated to determine its potency.

Experimental_Workflow General Experimental Workflow for TRPA1 Antagonist Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture Cell Culture (TRPA1-expressing cells) Ca_Assay Calcium Influx Assay Cell_Culture->Ca_Assay Patch_Clamp Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp IC50_Det IC50 Determination Ca_Assay->IC50_Det Patch_Clamp->IC50_Det Pain_Model Animal Model of Pain (e.g., CFA-induced inflammation) IC50_Det->Pain_Model Compound_Admin Compound Administration (e.g., oral, intraperitoneal) Pain_Model->Compound_Admin Behavioral_Test Behavioral Testing (e.g., mechanical hypersensitivity) Compound_Admin->Behavioral_Test Efficacy_Eval Efficacy Evaluation Behavioral_Test->Efficacy_Eval

Caption: A typical workflow for evaluating TRPA1 antagonists from in vitro characterization to in vivo efficacy.

In Vivo Efficacy

Both this compound and HC-030031 have demonstrated efficacy in animal models of pain and inflammation.

  • This compound: Has been shown to reverse mechanical hyperalgesia in a mouse model of complete Freund's adjuvant (CFA)-induced inflammatory pain.[6][12] It also blocks cinnamaldehyde-induced nociception in vivo.[5][8]

  • HC-030031: Oral administration of HC-030031 has been shown to significantly reverse mechanical hypersensitivity in rat models of CFA-induced inflammatory pain and spinal nerve ligation-induced neuropathic pain.[5][13]

Conclusion

Both this compound and HC-030031 are potent and selective TRPA1 antagonists that serve as valuable tools for investigating the role of this channel in various physiological and pathological processes.

  • This compound appears to have a slightly higher potency for human TRPA1 in some reported assays.

  • HC-030031 has been extensively characterized and has proven to be orally bioavailable and effective in various preclinical pain models.

The choice between these two compounds may depend on the specific experimental goals, such as the species being studied, the desired route of administration in vivo, and the specific TRPA1 activation mechanism being investigated. Researchers should carefully consider the available data and the context of their own experimental systems when selecting a TRPA1 antagonist. One study noted that this compound may have some non-specific effects on smooth muscle, which should be considered in relevant preparations.[2]

References

Comparative Analysis of AP-18's Efficacy Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the TRPA1 antagonist, AP-18. It details the compound's performance across various species, supported by experimental data, to facilitate informed decisions in research and development.

This compound is a selective and reversible antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in mediating pain, inflammation, and respiratory reflexes.[1] Understanding the species-specific differences in the efficacy of this compound is crucial for the preclinical to clinical translation of therapeutic strategies targeting TRPA1. This guide synthesizes available data on the effects of this compound in human, mouse, rat, and guinea pig models.

Quantitative Analysis of this compound Efficacy

The inhibitory potency of this compound on TRPA1 channels varies across different species. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against TRPA1 from various species, as determined by in vitro calcium influx assays.

SpeciesAssay SystemAgonistIC50 (µM)Reference
HumanHEK293 cellsCinnamaldehyde3.1
MouseCHO cellsCinnamaldehyde4.5
Rat--7.6 (for HC-030031, a similar antagonist)[2]

Note: Direct IC50 value for this compound on rat TRPA1 was not explicitly found in the search results. The provided value is for HC-030031, another commonly used TRPA1 antagonist, to provide a comparative context for rodent models.

In Vivo and Ex Vivo Effects of this compound

Beyond in vitro potency, the physiological effects of this compound have been characterized in several species, demonstrating its potential as a pharmacological tool and therapeutic agent.

SpeciesModelEffectObservationsReference
MouseInflammatory PainReversal of Mechanical HyperalgesiaThis compound reversed mechanical hyperalgesia induced by Complete Freund's Adjuvant (CFA).[3]
MouseNociceptionBlocks Nociceptive EventsSignificantly blocked cinnamaldehyde-induced nociceptive events but not those induced by the TRPV1 agonist capsaicin.[3]
Guinea PigCough ReflexAbolished CoughThis compound abolished cough induced by the TRPA1 agonist allyl-isothiocyanate (AITC).[4]
Guinea PigSmooth MuscleRelaxationInhibited cholinergic twitch responses and contractions induced by acetylcholine and histamine in the ileum.[5]
RatInflammatory & Neuropathic PainEfficacy in Pain ModelsFirst-generation TRPA1 antagonists like this compound were reported to be efficacious in CFA and spinal nerve ligation models.[6]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approaches used to evaluate this compound, the following diagrams are provided.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TRPA1_Agonist TRPA1 Agonist (e.g., Cinnamaldehyde, AITC) TRPA1_Channel TRPA1 Channel TRPA1_Agonist->TRPA1_Channel Activates Ca_Influx Ca²⁺ Influx TRPA1_Channel->Ca_Influx Opens Cellular_Response Cellular Response (e.g., Nociceptor Activation, Neurotransmitter Release) Ca_Influx->Cellular_Response Triggers This compound This compound This compound->TRPA1_Channel Blocks

Figure 1: Simplified signaling pathway of TRPA1 channel activation and its inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Model (Example: Cough Reflex) Cell_Culture 1. Culture cells expressing TRPA1 (e.g., HEK293, CHO) Calcium_Dye 2. Load cells with a calcium-sensitive dye (e.g., Fura-2) Cell_Culture->Calcium_Dye Compound_Addition 3. Add this compound at varying concentrations Calcium_Dye->Compound_Addition Agonist_Stimulation 4. Stimulate with a TRPA1 agonist Compound_Addition->Agonist_Stimulation Data_Acquisition 5. Measure changes in intracellular calcium concentration Agonist_Stimulation->Data_Acquisition IC50_Determination 6. Calculate IC50 value Data_Acquisition->IC50_Determination Animal_Model 1. Use conscious guinea pigs Pre-treatment 2. Administer this compound or vehicle Animal_Model->Pre-treatment Agonist_Challenge 3. Expose to nebulized TRPA1 agonist (AITC) Pre-treatment->Agonist_Challenge Cough_Recording 4. Record and count coughs Agonist_Challenge->Cough_Recording Data_Analysis 5. Compare cough frequency between treated and control groups Cough_Recording->Data_Analysis

Figure 2: Generalized experimental workflows for in vitro and in vivo evaluation of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro Calcium Imaging Assay

This assay is used to determine the inhibitory effect of this compound on TRPA1 channel activation by measuring changes in intracellular calcium levels.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected to express the TRPA1 channel of the desired species.[7] Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for a specific duration at 37°C.[7][8]

  • Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or a vehicle control.

  • Agonist Stimulation and Data Acquisition: A TRPA1 agonist (e.g., cinnamaldehyde or AITC) is added to the wells, and the resulting change in fluorescence, indicative of intracellular calcium concentration, is measured using a fluorescence plate reader or a microscopy-based imaging system.[7][9]

  • Data Analysis: The fluorescence intensity data is normalized, and the concentration-response curve for this compound inhibition is plotted to calculate the IC50 value.

In Vivo Guinea Pig Cough Model

This model assesses the antitussive potential of this compound by measuring its effect on agonist-induced coughing.

  • Animal Acclimatization: Conscious, unrestrained guinea pigs are placed in a whole-body plethysmograph and allowed to acclimate to the chamber.

  • Compound Administration: Animals are pre-treated with this compound or a vehicle control, typically via inhalation or systemic administration.

  • Cough Induction: Following a set pre-treatment period, the animals are exposed to an aerosolized solution of a TRPA1 agonist, such as allyl-isothiocyanate (AITC), for a defined duration.[4]

  • Cough Detection: Coughs are detected and counted using a combination of a pressure transducer to measure changes in chamber pressure and a microphone to record cough sounds.[10]

  • Data Analysis: The number of coughs during the challenge period is compared between the this compound-treated group and the vehicle-treated control group to determine the inhibitory effect of the compound.[4]

Ex Vivo Guinea Pig Ileum Contractility Assay

This assay evaluates the effect of this compound on smooth muscle contraction.

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[11][12]

  • Equilibration: The tissue is allowed to equilibrate under a constant resting tension.

  • Induction of Contraction: Muscle contractions are induced by either electrical field stimulation (to stimulate nerve-mediated responses) or by the direct application of contractile agents like acetylcholine or histamine.[13][14][15]

  • Compound Application: this compound is added to the organ bath at various concentrations, and its effect on the induced contractions is recorded.

  • Data Recording and Analysis: The force of muscle contraction is measured using an isometric force transducer and recorded. The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the contractions.[12]

Conclusion

The available data indicate that this compound is a potent antagonist of human and mouse TRPA1 channels. In vivo and ex vivo studies in mice and guinea pigs further support its inhibitory action on TRPA1-mediated physiological responses, including pain, inflammation, and cough. Notably, pharmacological studies highlight significant species-specific differences in the behavior of TRPA1 channels, particularly between primates and rodents.[16][17] This underscores the importance of careful species selection in preclinical studies and the potential value of non-human primate models for more accurately predicting clinical outcomes for TRPA1-targeted therapeutics. Further research is warranted to determine the precise IC50 of this compound on rat and monkey TRPA1 to provide a more complete comparative profile.

References

Safety Operating Guide

Essential Safety and Disposal Guide for AP-18

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing AP-18, a selective TRPA1 channel blocker, adherence to proper handling and disposal procedures is paramount to ensure laboratory safety and environmental protection. This guide provides immediate, essential information for the safe management of this compound in a laboratory setting.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is the first step toward safe handling. Key data for this compound are summarized below.

PropertyValue
Chemical Name 4-(4-chlorophenyl)-3-methyl-3-buten-2-one, oxime
CAS Number 55224-94-7
Molecular Formula C₁₁H₁₂ClNO
Molecular Weight 209.67 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol
Purity Typically ≥98%

This compound Proper Disposal Procedures

As a chlorinated organic compound, this compound requires disposal as hazardous waste. The following step-by-step protocol, based on general best practices for the disposal of halogenated organic compounds, should be strictly followed. Note that one supplier indicates "Caution: Substance not yet fully tested," underscoring the need for careful handling and disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Step 2: Waste Segregation and Collection

All materials contaminated with this compound must be treated as hazardous waste. This includes:

  • Unused or expired this compound solid compound

  • Solutions containing this compound

  • Contaminated consumables such as pipette tips, gloves, and paper towels

These materials should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked as "Hazardous Waste: Halogenated Organic Compounds" and should include the specific chemical name "this compound."

Step 3: Storage of Chemical Waste

The hazardous waste container for this compound should be:

  • Kept closed at all times, except when adding waste.

  • Stored in a well-ventilated area, such as a chemical fume hood, away from incompatible materials.

  • Maintained in good condition, free from leaks or corrosion.

Step 4: Disposal through an Approved Vendor

The final disposal of this compound waste must be conducted through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols: General Handling

Given that this compound is a research chemical with limited safety data, all experimental work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. Avoid inhalation of dust or aerosols and prevent contact with skin and eyes. In case of accidental exposure, follow standard first aid procedures and seek medical attention.

TRPA1 Signaling Pathway

This compound is a reversible antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. This channel is a key player in sensing noxious stimuli, leading to pain and inflammation. The diagram below illustrates a simplified overview of the TRPA1 signaling pathway.

TRPA1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_cell Sensory Neuron cluster_downstream Downstream Signaling cluster_effects Physiological Effects stimuli Irritants (e.g., AITC) Environmental Pollutants Inflammatory Mediators (e.g., Bradykinin) TRPA1 TRPA1 Channel stimuli->TRPA1 Activation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx depolarization Membrane Depolarization Ca_influx->depolarization AP Action Potential Generation depolarization->AP neuropeptide_release Neuropeptide Release (e.g., CGRP, Substance P) AP->neuropeptide_release pain Pain Sensation neuropeptide_release->pain inflammation Neurogenic Inflammation neuropeptide_release->inflammation AP18 This compound (Antagonist) AP18->TRPA1 Inhibition

Caption: Simplified TRPA1 signaling pathway and the inhibitory action of this compound.

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